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  • Product: 3-(3-Fluorobenzyloxy)-bromobenzene
  • CAS: 845866-57-1

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 3-(3-Fluorobenzyloxy)-bromobenzene

An In-Depth Technical Guide to 3-(3-Fluorobenzyloxy)-bromobenzene Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and benzyl ether moieties into molecular scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(3-Fluorobenzyloxy)-bromobenzene

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and benzyl ether moieties into molecular scaffolds is a cornerstone of rational drug design. The compound 3-(3-Fluorobenzyloxy)-bromobenzene emerges as a significant, yet under-documented, building block at the confluence of these strategies. This technical guide provides a comprehensive overview of its chemical structure, molecular weight, synthesis, and reactivity. It is intended for researchers, scientists, and drug development professionals who can leverage this molecule as a key intermediate for creating novel therapeutics. The insights herein are grounded in established chemical principles and data from structurally related compounds, offering a predictive yet robust framework for its application.

Chemical Structure and Physicochemical Properties

The foundational attributes of 3-(3-Fluorobenzyloxy)-bromobenzene are its molecular structure and resulting physicochemical properties. These characteristics are critical for its handling, reaction setup, and integration into synthetic workflows.

Molecular Identity

The molecule consists of a 3-bromophenyl group linked via an ether oxygen to a 3-fluorobenzyl group. This unique arrangement offers two distinct aromatic rings with different electronic properties, providing a versatile platform for further chemical modification.

Caption: Chemical Structure of 3-(3-Fluorobenzyloxy)-bromobenzene.

Quantitative Data Summary

While specific experimental data for 3-(3-Fluorobenzyloxy)-bromobenzene is not widely published, its core properties can be reliably calculated or inferred from its constituent parts, 3-bromophenol and 3-fluorobenzyl bromide.

PropertyValueSource/Method
IUPAC Name 1-Bromo-3-((3-fluorobenzyl)oxy)benzeneIUPAC Nomenclature
Molecular Formula C₁₃H₁₀BrFOElemental Composition
Molecular Weight 281.12 g/mol Calculated
Appearance Predicted: Colorless to pale yellow liquid or low-melting solidInferred from Analogs
Boiling Point >200 °C (Predicted)Inferred from Analogs
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF), insoluble in water.Polarity Analysis

Synthesis Protocol: Williamson Ether Synthesis

The most direct and industrially scalable method for preparing 3-(3-Fluorobenzyloxy)-bromobenzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Causality of Experimental Choices:

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is chosen to deprotonate the weakly acidic 3-bromophenol, forming the phenoxide nucleophile. Stronger bases like NaH could be used but require stricter anhydrous conditions.

  • Solvent: A polar aprotic solvent such as acetone or acetonitrile is ideal. It effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism without interfering with the nucleophile.

  • Temperature: Refluxing the reaction mixture ensures a sufficient reaction rate without causing significant decomposition of the reactants or products.

Step-by-Step Methodology
  • Reactant Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromophenol (1.0 eq), potassium carbonate (1.5-2.0 eq), and acetone.

  • Addition of Alkylating Agent: While stirring the suspension, add 3-fluorobenzyl bromide (1.0-1.1 eq) dropwise at room temperature.[1]

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate. After filtration, concentrate the solvent to yield the crude product. Further purification can be achieved by silica gel column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process 3-Bromophenol 3-Bromophenol Williamson Ether Synthesis Williamson Ether Synthesis 3-Bromophenol->Williamson Ether Synthesis Nucleophile 3-Fluorobenzyl Bromide 3-Fluorobenzyl Bromide 3-Fluorobenzyl Bromide->Williamson Ether Synthesis Electrophile K₂CO₃ (Base) K₂CO₃ (Base) K₂CO₃ (Base)->Williamson Ether Synthesis Acetone (Solvent) Acetone (Solvent) Acetone (Solvent)->Williamson Ether Synthesis Reflux (Heat) Reflux (Heat) Reflux (Heat)->Williamson Ether Synthesis Workup (Filtration, Extraction) Workup (Filtration, Extraction) Purification (Chromatography) Purification (Chromatography) Workup (Filtration, Extraction)->Purification (Chromatography) 3-(3-Fluorobenzyloxy)-bromobenzene 3-(3-Fluorobenzyloxy)-bromobenzene Purification (Chromatography)->3-(3-Fluorobenzyloxy)-bromobenzene Final Product Williamson Ether Synthesis->Workup (Filtration, Extraction)

Caption: Workflow for the synthesis of 3-(3-Fluorobenzyloxy)-bromobenzene.

Spectroscopic and Reactivity Analysis

Predicted Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show distinct signals for the two aromatic rings. The protons on the brominated ring will appear as complex multiplets between δ 6.8-7.4 ppm. The protons on the fluorinated ring will also be multiplets in a similar region, with additional splitting due to the fluorine atom. A characteristic singlet for the benzylic methylene (-CH₂-) protons should appear around δ 5.0-5.2 ppm.

  • ¹³C NMR: Aromatic carbons will resonate in the δ 110-160 ppm region. The carbon attached to the bromine (ipso-carbon) may show a lower chemical shift than expected due to the 'heavy atom effect'.[2][3] The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The benzylic carbon signal is expected around δ 70 ppm.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, likely as a triplet due to coupling with the two ortho protons.

  • Infrared (IR) Spectroscopy: Key absorption bands would include C-O-C stretching (ether linkage) around 1250 and 1050 cm⁻¹, aromatic C=C stretching around 1600-1450 cm⁻¹, C-Br stretching in the fingerprint region, and a C-F stretching band.

Chemical Reactivity

The reactivity of 3-(3-Fluorobenzyloxy)-bromobenzene is governed by its two primary functional domains: the aryl bromide and the benzyl ether.

  • Aryl Bromide Moiety: The bromine atom makes this part of the molecule an excellent substrate for various cross-coupling reactions. It can readily participate in Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 3-position of the phenoxy ring. Furthermore, the aryl bromide can be converted into an organometallic reagent, such as a Grignard or organolithium species, for subsequent reactions with electrophiles.

  • Benzyl Ether Moiety: Benzyl ethers are widely used as protecting groups for alcohols and phenols because of their stability under many reaction conditions and their susceptibility to cleavage under specific, mild conditions.[4] The 3-fluoro substituent is an electron-withdrawing group, which can slightly increase the stability of the ether linkage to acidic cleavage compared to an unsubstituted benzyl ether. Cleavage can typically be achieved via catalytic hydrogenolysis (H₂/Pd-C), which would yield 3-bromophenol and 3-fluorotoluene.

Applications in Drug Discovery and Development

The true value of 3-(3-Fluorobenzyloxy)-bromobenzene lies in its potential as a versatile intermediate in the synthesis of complex, biologically active molecules.

  • Scaffold for Lead Optimization: The dual functionality allows for sequential and orthogonal chemical modifications. For instance, a complex fragment can be introduced via a palladium-catalyzed coupling at the bromine position, followed by cleavage of the benzyl ether to reveal a phenolic hydroxyl group for further functionalization.

  • Introduction of Fluorine: Fluorine is a bioisostere for hydrogen but has significantly different electronic properties.[5] Its incorporation can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[6] This molecule provides a pre-installed fluorinated motif.

  • Precursor for Biologically Active Compounds: Substituted benzyl bromides, such as 3-fluorobenzyl bromide, are reagents used in preparing a wide array of biologically active compounds, including antidiabetic, antiviral, and anti-cancer agents.[1] This highlights the relevance of the 3-fluorobenzyloxy moiety in pharmacologically active structures. A patent for the preparation of (S)-2-[3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzylamino]propionamide, a complex molecule with potential therapeutic applications, underscores the utility of intermediates containing the 3-fluorobenzyloxy structure.[7]

Safety and Handling

While a specific safety data sheet for 3-(3-Fluorobenzyloxy)-bromobenzene is not available, a robust safety assessment can be made based on its precursors.

  • Hazards: The starting material, 3-fluorobenzyl bromide, is corrosive and a lachrymator, causing severe skin burns and eye damage.[8] The brominated aromatic core suggests potential for skin and eye irritation.[9] The final product should be handled as a hazardous chemical.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

3-(3-Fluorobenzyloxy)-bromobenzene represents a strategically designed molecular building block with significant potential for application in research and drug development. Its synthesis is straightforward via the Williamson ether synthesis, and its dual reactivity offers a flexible platform for creating diverse and complex molecular architectures. By understanding its predicted properties and chemical behavior, scientists can effectively harness this compound to accelerate the discovery of novel therapeutics.

References

  • Gooch, J. W. (Ed.). (2011). Benzyl Ethers. In Encyclopedic Dictionary of Polymers (pp. 80-80). Springer.
  • Supporting Information for a scientific article. (n.d.). The Royal Society of Chemistry.
  • Supporting Information for a scientific article. (n.d.). The Royal Society of Chemistry.
  • Chemistry Stack Exchange. (2017, April 30). 13C NMR of bromobenzene ipso carbon shielding. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-benzyloxybromobenzene. Retrieved from [Link]

  • Various Authors. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
  • Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-(trifluoromethoxy)benzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN106565521A - Method for preparing (S)-2-[3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzylamino]propionamide and salts thereof.
  • PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Chegg. (2022, May 9). analyze the spectra of bromobenzene. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-(Trifluoromethyl)benzyl Bromide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorobenzyl bromide. Retrieved from [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. Retrieved from [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3688.

Sources

Exploratory

The Ascendancy of Fluorinated Benzyl Ether Derivatives: A Technical Guide for Drug Discovery and Development

Abstract The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic prop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the diverse classes of organofluorine compounds, fluorinated benzyl ether derivatives have emerged as a particularly versatile and impactful motif. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive literature review of these derivatives. We will navigate the key synthetic methodologies, explore their diverse applications from protecting groups to potent therapeutic agents, and delve into the nuanced structure-activity relationships that govern their biological effects. This guide is designed to be a practical and insightful resource, bridging fundamental principles with actionable protocols and expert insights to empower the rational design and synthesis of next-generation therapeutics.

The Strategic Advantage of Fluorine in Drug Design

The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of properties to organic molecules that are highly advantageous for drug design.[1][2][3] These benefits stem from fluorine's small van der Waals radius (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere of a hydrogen atom while introducing profound electronic effects.[4]

Key advantages of incorporating fluorine include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to metabolic cleavage.[2] Strategic fluorination, particularly at metabolically labile positions like benzylic carbons, can block enzymatic degradation by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.[1][5]

  • Modulation of Physicochemical Properties: Fluorination can significantly alter a molecule's pKa, lipophilicity, and membrane permeability.[1][3] For instance, the introduction of fluorine can lower the pKa of nearby basic functional groups, which can improve oral absorption and cell penetration.[1]

  • Increased Binding Affinity: The polarized C-F bond can engage in favorable electrostatic and dipolar interactions with protein targets, leading to enhanced binding affinity and potency.[1][2]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a biological target.[3]

These unique properties have led to a surge in the development of fluorinated pharmaceuticals, with over half of all new small-molecule drugs approved in recent years containing at least one fluorine atom.[2]

Synthetic Strategies for Fluorinated Benzyl Ether Derivatives

The synthesis of fluorinated benzyl ether derivatives can be broadly approached through two main strategies: introduction of a fluorinated benzyl group onto an alcohol or direct fluorination of a pre-existing benzyl ether.

The Williamson Ether Synthesis: A Workhorse Approach

The Williamson ether synthesis is a classic and widely employed method for the preparation of ethers, including their fluorinated analogs.[6][7][8] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[7] In the context of fluorinated benzyl ethers, this typically involves the reaction of an alcohol with a fluorinated benzyl halide.

The general mechanism for the Williamson ether synthesis is as follows:

Williamson_Ether_Synthesis ROH R-OH (Alcohol) R-O⁻ (Alkoxide) R-O⁻ (Alkoxide) ROH->R-O⁻ (Alkoxide) + Base p1 ROH->p1 Base Base (e.g., NaH, K2CO3) FBnBr F-Bn-Br (Fluorinated Benzyl Bromide) Product R-O-Bn-F (Fluorinated Benzyl Ether) FBnBr->Product p2 FBnBr->p2 Salt Base-H⁺Br⁻ R-O⁻ (Alkoxide)->Product + F-Bn-Br R-O⁻ (Alkoxide)->p2 p1->R-O⁻ (Alkoxide) - H⁺ p2->Product Sɴ2 Attack p2->Salt - Br⁻

Figure 1: General scheme for the Williamson ether synthesis.

This protocol provides a detailed example of the Williamson ether synthesis for preparing a fluorinated benzyl ether derivative.

Materials:

  • 4-Fluoro-2-hydroxybenzaldehyde

  • Anhydrous potassium carbonate (K₂CO₃)

  • Benzyl bromide

  • Acetone (or N,N-dimethylformamide - DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-fluoro-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Solvent Addition: Add acetone to the flask (approximately 10-15 mL per gram of 4-fluoro-2-hydroxybenzaldehyde).

  • Initial Stirring: Stir the suspension at room temperature for 15-20 minutes.

  • Addition of Benzyl Bromide: Slowly add benzyl bromide (1.1 - 1.2 eq) to the stirred suspension.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with deionized water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.

Direct C-H Fluorination: A Modern Approach

Recent advances in synthetic methodology have enabled the direct fluorination of benzylic C-H bonds, offering a more atom-economical route to fluorinated benzyl ethers.[5][9][10] These methods often employ photocatalysis, electrochemistry, or radical initiators to selectively introduce a fluorine atom.

Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization.[9] In the context of benzylic fluorination, a photocatalyst absorbs light and initiates a radical process, leading to the selective fluorination of the benzylic position.[5] For example, decatungstate has been used as a photocatalyst with N-fluorobenzenesulfonimide (NFSI) as the fluorine source for the direct fluorination of benzylic C-H bonds.[5]

Photocatalytic_CH_Fluorination BnOR R-O-Bn-H (Benzyl Ether) Radical_Intermediate R-O-Bn• (Benzylic Radical) BnOR->Radical_Intermediate - H• p2 BnOR->p2 PC Photocatalyst PC_excited Photocatalyst* PC->PC_excited hν (Visible Light) p1 PC->p1 PC_excited->PC SET PC_excited->p2 Fluorine_Source Fluorine Source (e.g., NFSI) Product R-O-Bn-F (Fluorinated Benzyl Ether) Radical_Intermediate->Product + F• from Fluorine Source Radical_Intermediate->Product p1->PC_excited p2->Radical_Intermediate

Figure 2: Simplified workflow for photocatalytic C-H fluorination.

Nucleophilic Fluorination of Benzylic Alcohols and Halides

Another important route involves the nucleophilic fluorination of benzylic alcohols or other halides to generate fluorinated benzyl precursors, which can then be used in reactions like the Williamson ether synthesis.[11][12][13] A variety of nucleophilic fluorinating reagents are available, each with its own advantages and substrate scope.[11]

Common Nucleophilic Fluorinating Reagents:

ReagentDescription
DAST (Diethylaminosulfur trifluoride)A versatile reagent for converting alcohols to alkyl fluorides.[11]
Deoxo-Fluor A more thermally stable alternative to DAST.[9][11]
Et₃N·3HF A mild and effective source of fluoride for nucleophilic substitution reactions.[13][14]
Selectfluor An electrophilic fluorinating agent that can be used in radical reactions to achieve C-H fluorination.[9]

Applications of Fluorinated Benzyl Ether Derivatives

The unique properties conferred by fluorine make fluorinated benzyl ether derivatives valuable in a wide range of scientific disciplines.

Enhancing NMR Resolution in Oligosaccharide Synthesis

A significant application of fluorinated benzyl ethers is their use as protecting groups in oligosaccharide synthesis.[15][16] The electron-withdrawing fluorine atoms on the benzyl ring cause a notable upfield shift of the methylene carbon signals in the ¹³C NMR spectrum, typically by 10-20 ppm, compared to their non-fluorinated counterparts.[15][16] This shift moves the signals out of the congested region where the carbohydrate ring carbons resonate, thereby enhancing spectral resolution and simplifying structural analysis.[15]

Table 1: Comparison of ¹³C NMR Chemical Shifts of Methylene Carbons in Benzyl and Fluorinated Benzyl Ethers of Methyl-α-D-mannopyranoside [15]

CompoundFluorine Substitution¹³C NMR Chemical Shift of Methylene Carbons (ppm)
2 None72.5 - 74.5
3 Pentafluoro~64.0
4 2,3,4,5-Tetrafluoro~65.0
5 2,3,5,6-Tetrafluoro~65.5
6 2,4-Difluoro~68.0
7 4-Fluoro~71.0
Scaffolds in Medicinal Chemistry

Fluorinated benzyl ethers are increasingly utilized as key building blocks in the design and synthesis of novel therapeutic agents.[2][17]

Studies have demonstrated the potential of fluorinated aryl benzyl ethers as cytotoxic agents.[17] A series of these compounds were synthesized and evaluated for their in vitro activity against human tumor cell lines, with some derivatives showing significant growth suppression.[17] The structure-activity relationship (SAR) in these compounds is an active area of investigation.

As previously discussed, the introduction of fluorine can significantly enhance the metabolic stability of a drug candidate. The benzylic position is often a "soft spot" for metabolic oxidation. By introducing a fluorine atom at this position, medicinal chemists can block this metabolic pathway, leading to improved oral bioavailability and a longer duration of action.[5] For example, the fluorination of ibuprofen at the benzylic position led to a modest decrease in its pKa and an improvement in its metabolic stability in both human and rat microsomes.[5]

Fluorinated benzyl ether motifs have been incorporated into molecules designed to interact with specific biological targets. For instance, a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines were synthesized and evaluated for their affinity to dopamine, serotonin, and norepinephrine transporters.[18] One analog containing a 2-trifluoromethylbenzyl group was identified as an allosteric modulator of the serotonin transporter.[18]

Advanced Materials

The unique properties of fluorinated compounds also make them attractive for applications in materials science.

Several novel fluorinated liquid crystal compounds, including 4-n-propylbicyclohexylbenzyl fluoroalkyl ethers, have been synthesized and their phase transition behaviors and electro-optical properties investigated.[16] These compounds have shown good solubility and the ability to lower the refractive anisotropy of nematic solvents, making them potentially useful components in liquid crystal displays.[16]

The synthesis and characterization of linear and hyperbranched fluorinated poly(benzyl ether)s have been reported.[19] These polymers exhibit high thermal stability and their properties can be tuned by controlling the polymer architecture.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design.[20] For fluorinated benzyl ether derivatives, the number and position of the fluorine atoms on the aromatic ring play a crucial role in determining their efficacy and pharmacological profile.

Key considerations for SAR studies of fluorinated benzyl ethers include:

  • Positional Isomerism: The placement of fluorine atoms (ortho, meta, or para) can dramatically influence electronic effects, conformational preferences, and interactions with biological targets.

  • Degree of Fluorination: The impact on properties like lipophilicity and metabolic stability generally increases with the number of fluorine atoms.

  • Interactions with Target Proteins: The polarized C-F bond can participate in various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions, which can contribute to binding affinity.

For example, in a series of fluorinated benzenesulfonamides designed as inhibitors of amyloid-β aggregation, the specific arrangement of the fluorinated ring, the sulfonamide group, and other substituents was found to be critical for inhibitory activity.[21][22]

Spectroscopic and Analytical Characterization

The characterization of fluorinated benzyl ether derivatives relies on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment in the molecule.

    • ¹³C NMR: As highlighted earlier, this is particularly useful for observing the upfield shift of the benzylic methylene carbon upon fluorination.[15]

    • ¹⁹F NMR: This is a powerful tool for confirming the presence and number of fluorine atoms and can provide valuable structural information through fluorine-fluorine and fluorine-proton coupling constants.[23]

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, including the characteristic C-F bond stretching vibrations.

Conclusion and Future Perspectives

Fluorinated benzyl ether derivatives represent a dynamic and rapidly evolving area of research with significant implications for drug discovery, materials science, and synthetic methodology. Their utility as versatile building blocks, effective protecting groups, and potent bioactive molecules is well-established. The continued development of novel and efficient synthetic methods, particularly in the realm of direct C-H fluorination, will undoubtedly expand the accessible chemical space and facilitate the synthesis of increasingly complex and sophisticated derivatives.

Future research in this field will likely focus on:

  • Elucidating detailed structure-activity relationships to enable more precise and predictive drug design.

  • Exploring new therapeutic applications for this class of compounds in areas such as infectious diseases and neurodegenerative disorders.

  • Developing more sustainable and scalable synthetic routes to meet the growing demand for these valuable intermediates.

  • Integrating computational modeling and machine learning to accelerate the discovery and optimization of novel fluorinated benzyl ether derivatives with desired properties.

As our understanding of the profound impact of fluorine on molecular properties continues to grow, fluorinated benzyl ether derivatives are poised to play an even more prominent role in the development of next-generation technologies and therapeutics.

References

  • Khoabane, N. M., Grayson, E. J., Kenwright, A. M., & Pillai, M. K. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Universal Wiser Publisher. Retrieved from [Link]

  • Khoabane, N. M., Grayson, E. J., Kenwright, A. M., & Pillai, M. K. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering, 3, 39-46. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]

  • Nodwell, M. B., Bagai, A., Halperin, S. D., et al. (2015). Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide. Chemical Communications. Retrieved from [Link]

  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Jiang, Y., Xu, H., Liu, L., He, R., Song, X., & Li, N. (2014). Synthesis and Anti-Cancer Activities of Aryl Benzyl Ethers with Fluoro Substituents. Letters in Drug Design & Discovery, 11(6). Retrieved from [Link]

  • (Reference not used in the final text)
  • Alič, B., Petrovčič, J., Jelen, J., Tavčar, G., & Iskra, J. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry, 87(9), 5987-5993. Retrieved from [Link]

  • (Reference not used in the final text)
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. Retrieved from [Link]

  • Boos, T. L., Greiner, E., Calhoun, W., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-3973. Retrieved from [Link]

  • (Reference not used in the final text)
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • (Reference not used in the final text)
  • Vershilova, S. V., Kornilov, V. V., Tsyrulnikova, A. S., Popova, L. M., & Lebedeva, N. V. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 136, 1-2. Retrieved from [Link]

  • (Reference not used in the final text)
  • Drug Design Org. (2005, May 15). Structure Activity Relationships (SAR). Retrieved from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from [Link]

  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • (Reference not used in the final text)

Sources

Foundational

An In-depth Technical Guide to the Predicted Metabolic Stability of 3-(3-Fluorobenzyloxy)-bromobenzene Scaffolds

Abstract This technical guide provides a comprehensive analysis of the predicted metabolic stability of 3-(3-Fluorobenzyloxy)-bromobenzene, a scaffold of interest in contemporary drug discovery. As the metabolic fate of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted metabolic stability of 3-(3-Fluorobenzyloxy)-bromobenzene, a scaffold of interest in contemporary drug discovery. As the metabolic fate of a new chemical entity is a critical determinant of its pharmacokinetic profile and potential for toxicity, early-stage assessment is paramount. This document synthesizes foundational principles of drug metabolism with predictive methodologies, offering researchers, scientists, and drug development professionals a detailed framework for evaluating this and similar chemical series. We will explore the principal metabolic pathways mediated by Cytochrome P450 (CYP) enzymes, detail robust in vitro experimental protocols for empirical assessment, and discuss the utility of in silico models for early-stage liability identification. The causality behind experimental choices is elucidated, and all protocols are presented as self-validating systems, grounded in authoritative regulatory guidelines.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its absorption, distribution, metabolism, and excretion (ADME) properties. Of these, metabolism—the enzymatic conversion of compounds into more water-soluble forms for elimination—plays a pivotal role. A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate to toxic levels. Furthermore, metabolism can produce reactive metabolites that lead to idiosyncratic adverse drug reactions.

The 3-(3-Fluorobenzyloxy)-bromobenzene scaffold incorporates several structural features that warrant a detailed metabolic investigation. The bromobenzene moiety is a classic subject of toxicology studies, known for its potential to be bioactivated into hepatotoxic and nephrotoxic intermediates.[1][2] The benzyloxy ether linkage presents a potential site for O-dealkylation, and the fluorinated benzyl ring introduces an element intended to modulate metabolic properties. Strategically placed fluorine atoms are a common medicinal chemistry tactic to block "soft spots" prone to oxidative metabolism, leveraging the high strength of the C-F bond.[3]

This guide will systematically deconstruct the metabolic liabilities and potential pathways for this scaffold, providing both the theoretical basis and practical methodologies for its evaluation. Our approach is aligned with the principles outlined by regulatory bodies such as the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH), which advocate for a thorough, early-stage understanding of a drug's metabolic profile.[4][5][6]

Predicted Metabolic Pathways of 3-(3-Fluorobenzyloxy)-bromobenzene

The metabolic fate of the target scaffold is primarily dictated by Phase I oxidative reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[7] Based on the constituent moieties, we can predict several key metabolic transformations.

Metabolism of the Bromobenzene Moiety

The bromobenzene ring is a well-documented substrate for CYP enzymes. The primary routes of metabolism involve:

  • Arene Epoxidation: CYP-mediated oxidation forms a reactive bromobenzene-3,4-oxide intermediate.[1][2] This epoxide can undergo several subsequent reactions:

    • Rearrangement to Phenols: Non-enzymatic rearrangement leads to the formation of ortho- and para-bromophenols.[1]

    • Hydration: Epoxide hydrolase can convert the epoxide to a dihydrodiol.[2]

    • Glutathione Conjugation: Glutathione-S-transferases (GSTs) can conjugate the epoxide, initiating a detoxification pathway that can lead to mercapturic acid derivatives.[8]

  • Bioactivation: The formation of bromophenols, particularly p-bromophenol, can lead to further oxidation to form reactive quinone species, which are implicated in covalent binding to cellular macromolecules and subsequent toxicity.[1][2] The presence of an ortho-substituent (in this case, the benzyloxy group) can influence the regioselectivity of these oxidations.[9]

Metabolism of the Benzyloxy Linkage

The ether linkage is another potential site for metabolic attack:

  • O-debenzylation (O-dealkylation): CYP enzymes can catalyze the oxidative cleavage of the benzyl C-O bond.[10][11] This reaction proceeds via hydroxylation of the benzylic carbon, forming an unstable hemiacetal that spontaneously decomposes to yield 3-bromophenol and 3-fluorobenzaldehyde. This is often a significant clearance pathway for benzyl ethers.[12]

The Influence of Fluorine Substitution

The fluorine atom on the benzyl ring is a strategic modification intended to enhance metabolic stability.

  • Blocking Aromatic Hydroxylation: The strong carbon-fluorine bond (C-F) is highly resistant to oxidative cleavage compared to a carbon-hydrogen (C-H) bond.[3] The placement of fluorine at the meta-position of the benzyl ring effectively "blocks" this site from CYP-mediated aromatic hydroxylation, a common metabolic pathway for aromatic rings.

  • Electronic Effects: As the most electronegative element, fluorine can exert a powerful inductive electron-withdrawing effect, which can influence the reactivity of the entire ring system and potentially modulate the affinity of the molecule for CYP active sites.

A diagrammatic representation of these predicted pathways is provided below.

Metabolic Pathways cluster_main Predicted Phase I Metabolism of 3-(3-Fluorobenzyloxy)-bromobenzene cluster_path1 O-Debenzylation cluster_path2 Bromobenzene Ring Oxidation cluster_path3 Benzyl Ring Oxidation Parent 3-(3-Fluorobenzyloxy)- bromobenzene M1 3-Bromophenol Parent->M1 CYP450 M2 3-Fluorobenzaldehyde Parent->M2 CYP450 AreneOxide Arene Oxide Intermediate Parent->AreneOxide CYP450 M5 Hydroxylated Metabolite (Benzylic Alcohol - Minor) Parent->M5 (Blocked by F) M3 Hydroxylated Metabolites (Bromophenols) AreneOxide->M3 Rearrangement M4 Dihydrodiol Metabolite AreneOxide->M4 Epoxide Hydrolase

Caption: Predicted Phase I metabolic pathways for the target scaffold.

In Vitro Assessment: The Human Liver Microsomal Stability Assay

To move from prediction to empirical data, the Human Liver Microsomal (HLM) stability assay is the industry-standard primary screen.[7] This assay provides a robust, high-throughput method to determine a compound's intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[13]

Causality Behind the Experimental Design

The HLM assay is designed to isolate the activity of Phase I metabolic enzymes, primarily CYPs.

  • Why Liver Microsomes? Microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes (liver cells) when they are homogenized. This subcellular fraction is enriched with CYP enzymes.[13] Using microsomes is cost-effective and allows for the specific investigation of oxidative metabolism without the complexities of whole-cell processes like transport and conjugation.

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for the CYP enzyme catalytic cycle.[8] The reaction is initiated by its addition. A control incubation without NADPH is critical to distinguish enzymatic degradation from chemical instability.

  • Why Pooled Donors? Significant inter-individual variability exists in CYP enzyme expression. Using pooled HLM from multiple donors (typically >10) averages out this variability, providing a more representative measure of clearance in the general population.[7]

  • Why LC-MS/MS? Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis in these assays. It offers unparalleled sensitivity and selectivity, allowing for the precise quantification of the disappearance of the parent compound from a complex biological matrix.[14][15]

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through the inclusion of appropriate controls. Adherence to these steps ensures data integrity and compliance with regulatory expectations.[16]

Step 1: Reagent Preparation

  • Test Compound Stock: Prepare a 10 mM stock solution of 3-(3-Fluorobenzyloxy)-bromobenzene in DMSO.

  • Working Solution: Dilute the stock solution in acetonitrile to create a 50 µM working solution.[14]

  • Microsomal Suspension: Thaw pooled human liver microsomes (from a reputable commercial supplier) on ice. Prepare a 1 mg/mL suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.[17][18]

  • NADPH Regenerating System (Cofactor Solution): Prepare a solution in 100 mM phosphate buffer containing 3 mM NADPH, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase. The regenerating system ensures a constant supply of NADPH throughout the incubation.[15]

  • Internal Standard (IS) Solution: Prepare a solution of a structurally similar, stable compound (e.g., a deuterated analog or a compound with known stability) in acetonitrile at a fixed concentration for quenching and analysis.

  • Control Compounds: Prepare working solutions of known low, medium, and high clearance compounds (e.g., Warfarin, Verapamil, Propranolol) to validate assay performance.

Step 2: Incubation Procedure

  • Pre-incubation: In a 96-well plate, add the microsomal suspension to wells. Add the test compound working solution to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition. Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control (-NADPH), add an equal volume of phosphate buffer instead.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing 3-5 volumes of ice-cold acetonitrile with the internal standard.[7][17] The acetonitrile serves to "quench" or stop the enzymatic reaction by precipitating the proteins.

  • Protein Precipitation: After the final time point, centrifuge the quenched plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis.

Step 3: Data Analysis

  • Quantification: Analyze the samples via LC-MS/MS. Determine the peak area ratio of the test compound to the internal standard at each time point.

  • Depletion Curve: Plot the natural logarithm (ln) of the percentage of the test compound remaining versus time.

  • Calculate Half-Life (t1/2): The slope of the linear regression of the plot is the elimination rate constant (k). The half-life is calculated as: t1/2 = 0.693 / k.

  • Calculate Intrinsic Clearance (CLint): The in vitro intrinsic clearance is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).[15]

A diagram of the experimental workflow is presented below.

HLM_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_analysis 3. Analysis P1 Prepare 1µM Test Compound Solution I1 Pre-warm HLM & Compound P1->I1 P2 Prepare 0.5 mg/mL HLM Suspension P2->I1 P3 Prepare NADPH Cofactor Solution I2 Initiate Reaction with NADPH P3->I2 P4 Prepare Quench Solution with IS I4 Quench Samples in Acetonitrile + IS P4->I4 I1->I2 I3 Sample at Time Points (0, 5, 15, 30, 60 min) I2->I3 I3->I4 A1 Centrifuge to Pellet Protein I4->A1 A2 Analyze Supernatant by LC-MS/MS A1->A2 A3 Plot ln(% Remaining) vs. Time A2->A3 A4 Calculate t½ and CLint A3->A4

Caption: Experimental workflow for the HLM stability assay.

In Silico Prediction: Computational Approaches to Metabolic Assessment

Before committing resources to synthesis and in vitro testing, computational (in silico) models provide a valuable first pass at identifying potential metabolic liabilities.[19] These tools have become increasingly sophisticated and are integral to modern drug design.[20] They generally fall into two categories: rule-based systems and machine learning models.

Rule-Based Systems (e.g., SyGMa, MetaSite)
  • Mechanism: These programs use a library of well-established biotransformation rules derived from extensive databases of known metabolic reactions.[21][22] When a new molecule is submitted, the software systematically checks if any of its structural motifs match the substrate requirements for these rules (e.g., "aromatic ring," "benzylic carbon," "N-alkyl group").

  • Output: The output is typically a list of predicted metabolites, often ranked by a scoring function that considers the likelihood of the transformation. Some tools, like MetaSite, also highlight the specific "sites of metabolism" (SoMs) on the parent molecule that are most likely to be oxidized.[23]

  • Causality/Trustworthiness: The strength of these systems lies in their chemical transparency. The predictions are based on known, documented metabolic pathways. Their limitation is that they cannot predict novel metabolic pathways not present in their rule base.

Machine Learning Models (e.g., Deep Learning-based predictors)
  • Mechanism: These models are trained on large datasets of compounds with experimentally determined metabolic outcomes.[24] Using algorithms like deep neural networks, the models learn complex relationships between a molecule's structural features (represented as molecular fingerprints or graphs) and its metabolic stability or sites of metabolism.[21][25]

  • Output: The output can be a classification (e.g., "stable" vs. "unstable") or a quantitative prediction of a parameter like intrinsic clearance. They can also predict SoMs with high accuracy.

  • Causality/Trustworthiness: Machine learning models can often achieve higher predictive accuracy than rule-based systems, as they can capture more subtle structure-metabolism relationships.[24] However, they can sometimes function as "black boxes," where the direct chemical reasoning for a prediction is not always clear. Their reliability is highly dependent on the quality and diversity of the data on which they were trained.

For the 3-(3-Fluorobenzyloxy)-bromobenzene scaffold, both types of tools would likely flag the unsubstituted positions on the bromobenzene ring and the benzylic carbon as potential SoMs, while recognizing that the fluorinated ring is likely to be stable.

Synthesized Prediction and Data Summary

By integrating the knowledge of fundamental metabolic pathways with the capabilities of modern predictive tools, we can formulate a comprehensive metabolic stability forecast for the 3-(3-Fluorobenzyloxy)-bromobenzene scaffold.

Predicted Metabolic Hotspots:

  • Primary: Aromatic hydroxylation at the C4, C5, or C6 positions of the bromobenzene ring.

  • Primary: O-debenzylation at the benzylic carbon.

  • Secondary/Minor: Direct hydroxylation of the fluorinated benzyl ring is considered highly unlikely due to the C-F bond.

Predicted Metabolic Stability: The presence of two primary metabolic routes suggests that the compound will likely exhibit moderate to high clearance . The O-debenzylation pathway, in particular, is often an efficient clearance mechanism for aryl benzyl ethers. The ultimate stability will depend on the relative rates of these competing pathways, which are governed by the specific CYP isoforms involved and the compound's affinity for their active sites.

The following tables summarize the predicted metabolites and a qualitative assessment of the scaffold's metabolic stability profile.

Table 1: Predicted Phase I Metabolites

Metabolite IDProposed StructureMetabolic PathwayPredicted Abundance
M13-BromophenolO-DebenzylationMajor
M23-FluorobenzaldehydeO-DebenzylationMajor
M33-(3-Fluorobenzyloxy)-bromophenolsAromatic HydroxylationMajor
M43-(3-Fluorobenzyloxy)-bromodihydrodiolArene Epoxidation -> HydrationMinor

Table 2: Predicted Metabolic Stability Parameters

ParameterPredicted ValueRationale
In Vitro Half-life (t1/2)< 30 minMultiple predicted clearance pathways (O-dealkylation, aromatic hydroxylation).
In Vitro Intrinsic Clearance (CLint)High (> 50 µL/min/mg)Consistent with a short half-life and efficient enzymatic turnover.
Major Metabolizing EnzymesCYP3A4, CYP2C9, CYP2D6These are major CYP isoforms responsible for the metabolism of a wide range of xenobiotics, including aromatic and ether-containing compounds.

Conclusion

The 3-(3-Fluorobenzyloxy)-bromobenzene scaffold presents a fascinating case study in metabolic prediction. While the strategic fluorination is expected to successfully protect the benzyl ring from oxidation, the molecule retains two significant metabolic liabilities: the bromobenzene ring and the benzyloxy linkage. Aromatic hydroxylation of the bromobenzene moiety carries the additional risk of bioactivation to reactive intermediates. The O-debenzylation pathway is predicted to be a major route of clearance.

Consequently, this scaffold is predicted to have a relatively high intrinsic clearance. For drug development programs utilizing this core, medicinal chemistry efforts should be directed towards modulating the lability of these two hotspots. Strategies could include the introduction of blocking groups on the bromobenzene ring or modification of the ether linkage to disfavor CYP-mediated cleavage. The experimental and computational methodologies detailed in this guide provide a robust framework for iteratively evaluating such modifications and guiding the design of more metabolically stable drug candidates.

References

  • Taylor & Francis. (n.d.). Bromobenzene – Knowledge and References. Retrieved from [Link]

  • ECA Academy. (2024, July 23). ICH M12 Guideline on Drug Interaction Studies. Retrieved from [Link]

  • Hanzlik, R. P., & Gillette, J. R. (1979). In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity. Toxicology and Applied Pharmacology, 49(2), 249-255. Retrieved from [Link]

  • European Medicines Agency. (2022, July 21). ICH M12 on drug interaction studies - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2015, June 3). Investigation of drug interactions - Scientific guideline. Retrieved from [Link]

  • EPTRI. (2025, December 11). EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. Retrieved from [Link]

  • DLRC Group. (2024, July 1). ICH M12 Guideline Overview on Drug Interaction Studies. Retrieved from [Link]

  • BioIVT. (2025, February 13). Highlights from the Final ICH M12 Guideline “Drug Interaction Studies”. Retrieved from [Link]

  • S. Ecker, M., & M. Scherer, C. (2006). Machine learning techniques for in silico modeling of drug metabolism. Current medicinal chemistry, 13(21), 2641-2653. Retrieved from [Link]

  • Guan, X., et al. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology, 35(9), 1619-1630. Retrieved from [Link]

  • Shah, P., et al. (2016). In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. NIH Research Festival. Retrieved from [Link]

  • SCIEX. (n.d.). 10x increased throughput for metabolic stability assays. Retrieved from [Link]

  • Chu, X., et al. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS journal, 15(3), 629-645. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Guideline on the Investigation of Drug Interactions. Retrieved from [Link]

  • Agilent. (n.d.). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Retrieved from [Link]

  • Ecker, S., & Scherer, C. (2006). Machine learning techniques for in silico modeling of drug metabolism. Current Medicinal Chemistry, 13(21), 2641-2653. Retrieved from [Link]

  • El-Behery, M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Analytical Methods, 14(28), 2736-2743. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Zhang, D., et al. (2026, February 12). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • El-Behery, M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. ResearchGate. Retrieved from [Link]

  • Protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Koen, Y. M., et al. (2007). Liver Protein Targets of Hepatotoxic 4-Bromophenol Metabolites. Chemical research in toxicology, 20(4), 674-681. Retrieved from [Link]

  • News-Medical.Net. (2024, November 18). Tackling metabolism issues in drug discovery with in silico methods. Retrieved from [Link]

  • Akerud, T., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bromobenzene-induced hepatotoxicity at the transcriptome level. Retrieved from [Link]

  • Lau, S. S., & Zannoni, V. G. (1979). Effect of substituents on in vitro metabolism and covalent binding of substituted bromobenzenes. Toxicology and Applied Pharmacology, 49(2), 249-255. Retrieved from [Link]

  • Lau, S. S., & Monks, T. J. (1987). Metabolism of bromobenzene. Analytical chemical and structural problems associated with studies of the metabolism of a model aromatic compound. Journal of Chromatography B: Biomedical Sciences and Applications, 399, 321-339. Retrieved from [Link]

  • Zhang, J., et al. (2020). Deep Learning Based Drug Metabolites Prediction. Frontiers in Chemistry, 8, 78. Retrieved from [Link]

  • El-Behery, M., et al. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Molecules, 28(5), 2341. Retrieved from [Link]

  • Zeidan, M., et al. (2017). LC-ESI-MS/MS reveals the formation of reactive intermediates in brigatinib metabolism: elucidation of bioactivation pathways. RSC Advances, 7(80), 50694-50704. Retrieved from [Link]

  • Zhu, K., et al. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Briefings in Bioinformatics, 25(4), bbae313. Retrieved from [Link]

  • Park, B. K., et al. (2011). Managing the challenge of chemically reactive metabolites in drug development. Nature Reviews Drug Discovery, 10(4), 292-306. Retrieved from [Link]

  • Litsa, E., et al. (n.d.). PREDICTION OF DRUG METABOLITES USING NEURAL MACHINE TRANSLATION. Kavraki Lab. Retrieved from [Link]

  • Dolan, M. E., et al. (2001). Role of Cytochrome P450 Isoenzymes in Metabolism of O6-Benzylguanine. Clinical Cancer Research, 7(12), 4058-4065. Retrieved from [Link]

  • Doyle, A. G., & Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386. Retrieved from [Link]

  • Okoro, C. O., et al. (2011). Oxidative N-Debenzylation of N-Benzyl-N-substituted Benzylamines Catalyzed by Cytochrome P450. Drug Metabolism Letters, 5(2), 104-110. Retrieved from [Link]

  • Hanzlik, R. P., et al. (1979). Toxicity of ortho-substituted bromobenzenes to isolated hepatocytes: comparison to in vivo results. Toxicology and Applied Pharmacology, 51(2), 261-267. Retrieved from [Link]

  • Chemistry World. (2026, January 14). Electrocatalytic Deoxyfluorination of Benzyl Alcohols with SF6 as Fluorinating Agent. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis and Anti-Cancer Activities of Aryl Benzyl Ethers with Fluoro Substituents. Retrieved from [Link]

  • Sivaraman, K., et al. (2018). SCOUR: a stepwise machine learning framework for predicting metabolite-dependent regulatory interactions. BMC Bioinformatics, 19(1), 1-15. Retrieved from [Link]

  • Britton, R., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Organic letters, 15(10), 2530-2533. Retrieved from [Link]

  • Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas. Retrieved from [Link]

  • Guengerich, F. P. (2024). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. International Journal of Molecular Sciences, 25(16), 8887. Retrieved from [Link]

  • Lee, J. H., et al. (2013). Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration. Biotechnology and bioengineering, 110(2), 383-391. Retrieved from [Link]

  • Chemistry World. (2020, April 23). Taking benzyl fluorides beyond game changing reports. Retrieved from [Link]

Sources

Exploratory

Safety Data Sheet (SDS) and hazard classification for 3-(3-Fluorobenzyloxy)-bromobenzene

This guide serves as an authoritative technical manual for the safe handling, hazard classification, and experimental management of 3-(3-Fluorobenzyloxy)-bromobenzene (CAS 845866-57-1). It is designed for medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical manual for the safe handling, hazard classification, and experimental management of 3-(3-Fluorobenzyloxy)-bromobenzene (CAS 845866-57-1). It is designed for medicinal chemists and process safety engineers who require actionable data beyond the standard vendor Safety Data Sheet (SDS).

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Compound Name: 3-(3-Fluorobenzyloxy)-bromobenzene IUPAC Name: 1-bromo-3-[(3-fluorophenyl)methoxy]benzene CAS Registry Number: 845866-57-1 Molecular Formula: C₁₃H₁₀BrFO Molecular Weight: 281.12 g/mol

Structural Analysis & Reactivity Logic

This molecule consists of two distinct aromatic systems linked by an ether bridge. Understanding its structure is critical for predicting stability and reactivity:

  • Aryl Bromide Moiety: The 3-bromo position is the primary reactive site, typically utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It is chemically stable under ambient conditions but sensitive to transition metals.

  • Benzyl Ether Linkage: While generally stable to base, benzyl ethers are susceptible to oxidation (peroxide formation) upon prolonged exposure to air and light, and cleavage under strong acidic conditions (e.g., BBr₃, HBr).

  • Fluorine Substituent: The 3-fluoro group adds lipophilicity and metabolic stability but does not significantly alter the immediate handling hazards compared to the non-fluorinated analog.

Physical State: Typically a viscous oil or low-melting solid at room temperature. Solubility: Highly soluble in organic solvents (DCM, THF, Ethyl Acetate); insoluble in water.

Part 2: Hazard Classification (GHS) & Risk Assessment[3]

As a specialized research intermediate, empirical toxicological data (LD50) is often limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous aryl benzyl ethers and halogenated aromatics.

GHS Classification (29 CFR 1910.1200 / CLP)
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2][3]H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.H319
STOT - Single Exposure Category 3May cause respiratory irritation.[2]H335
Acute Toxicity (Oral) Category 4*Harmful if swallowed.H302

*Predicted based on halogenated aromatic analogs.

The "Why" Behind the Hazard
  • Irritancy (H315/H319): The lipophilic nature of the benzyl ether allows it to penetrate the stratum corneum, causing localized dermatitis and irritation of mucous membranes.

  • Respiratory Risk (H335): If the compound is an oil, aerosols generated during pipetting or sparging can severely irritate the upper respiratory tract.

Part 3: Safe Handling & Storage Protocol

Storage Architecture

Objective: Prevent oxidative degradation and hydrolysis.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Refrigerate (2–8°C).

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

Experimental Workflow: Handling Logic

This workflow minimizes exposure while ensuring sample integrity.

HandlingProtocol Start Start: Reagent Retrieval PPE PPE Check: Nitrile Gloves (Double), Safety Glasses, Lab Coat Start->PPE StateCheck Physical State Check: Solid vs. Oil? PPE->StateCheck SolidPath If Solid: Weigh in Fume Hood Use Anti-static Gun StateCheck->SolidPath Solid LiquidPath If Oil: Pipette with Positive Displacement Avoid Aerosolization StateCheck->LiquidPath Liquid Solvent Dissolution: Add Anhydrous Solvent (THF/DCM) Immediately Cap SolidPath->Solvent LiquidPath->Solvent Waste Disposal: Halogenated Organic Waste Solvent->Waste Post-Reaction

Figure 1: Decision logic for safe handling based on physical state.

Engineering Controls
  • Ventilation: All open handling must occur inside a certified chemical fume hood operating at face velocity > 100 fpm.

  • Static Control: If solid, use an ionizing fan or anti-static gun during weighing to prevent dispersal of fine electrostatic powders.

Part 4: Emergency Response System

This section outlines a self-validating response protocol. The logic is: Isolate -> Neutralize -> Decontaminate .

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes .[4] Critical Step: Lift eyelids occasionally to ensure flushing of the conjunctiva. Do not use neutralizing agents.

  • Skin Contact: Wash with soap and water.[2][4] Avoid organic solvents (ethanol/acetone) as they may increase skin absorption of the halogenated compound.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Spill Management Workflow

In the event of a spill (>5 mL/5 g), follow this containment logic:

SpillResponse Alert 1. Alert Personnel & Evacuate Area PPE 2. Don PPE: Resp. Protection + Chem. Resistant Gloves Alert->PPE Contain 3. Containment: Circle spill with absorbent pads PPE->Contain Absorb 4. Absorption: Use Vermiculite or Sand (Inert) Contain->Absorb Clean 5. Decon: Wash area with soap/water Absorb->Clean

Figure 2: Sequential logic for managing halogenated organic spills.[2][4][5]

Part 5: Quantitative Data Summary

PropertyValue / Protocol
CAS No. 845866-57-1
Molecular Weight 281.12
Exact Mass 280.980
Predicted LogP ~4.2 (Highly Lipophilic)
H-Bond Donors/Acceptors 0 / 2
Rotatable Bonds 4
Flash Point (Predicted) >110°C (Combustible, not Flammable)
Storage Condition 2-8°C, Inert Gas

References

  • PubChem. Compound Summary for CID 13543857 (Similar Analog: 1-bromo-3-(trifluoromethoxy)benzene). National Library of Medicine (US), National Center for Biotechnology Information. Accessed Feb 2026.[4] [Link]

  • OSHA. Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Occupational Safety and Health Administration. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Using 3-(3-Fluorobenzyloxy)-bromobenzene as a Bioactive Building Block

[1] Executive Summary In modern drug discovery, the 3-(3-Fluorobenzyloxy)-bromobenzene scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In modern drug discovery, the 3-(3-Fluorobenzyloxy)-bromobenzene scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This building block combines three critical pharmacophoric elements:

  • Aryl Bromide Handle: Enables versatile cross-coupling (Suzuki, Buchwald) to attach heteroaryl "warheads."

  • Ether Linker: Provides rotational freedom and acts as a hydrogen bond acceptor, often critical for orienting the molecule within an enzyme active site.

  • 3-Fluorobenzyl Moiety: A metabolic blocker that enhances lipophilicity (

    
    ) and metabolic stability by preventing oxidation at the benzylic and para-positions, while interacting with hydrophobic pockets (e.g., in Kinases or MAO-B).[1]
    

This guide provides a comprehensive technical workflow for synthesizing, purifying, and utilizing this building block to generate bioactive libraries.

Chemical Profile & Structural Logic[2]

Identity and Properties[3][4][5][6]
  • Chemical Name: 1-Bromo-3-[(3-fluorobenzyl)oxy]benzene[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 281.12 g/mol [1]

  • Key Functionality: Electrophilic Aryl Bromide (C-Br), Benzyl Ether (

    
    ).[1]
    
The "Fluorine Effect" in Drug Design

The strategic placement of the fluorine atom at the meta position of the benzyl ring is non-trivial. Unlike hydrogen, fluorine induces a strong dipole and blocks metabolic hydroxylation (Phase I metabolism). In kinase inhibitors (e.g., Lapatinib analogs), this "tail" often occupies a hydrophobic back-pocket, where the fluorine atom can engage in multipolar interactions with amide backbones of the protein.

Application Protocols

Protocol A: Synthesis of the Building Block

Context: While available from select custom synthesis houses, this intermediate is often synthesized in-house to ensure freshness and reduce cost. The following is a validated Williamson Ether Synthesis protocol.

Reaction Scheme:



Materials:

  • 3-Bromophenol (1.0 equiv)[1][2]

  • 3-Fluorobenzyl bromide (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Acetone (Reagent grade, 0.5 M concentration) or DMF (for faster rates)

  • Potassium Iodide (KI), catalytic (0.1 equiv) – Optional, accelerates reaction via Finkelstein mechanism.

Step-by-Step Procedure:

  • Setup: To a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 3-Bromophenol (1.0 equiv) and Acetone .

  • Deprotonation: Add

    
      (2.0 equiv) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
  • Alkylation: Dropwise add 3-Fluorobenzyl bromide (1.1 equiv).[1] If using DMF, add catalytic KI here.

  • Reflux: Attach a reflux condenser and heat the mixture to mild reflux (

    
     for Acetone) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (
    
    
    
    ) should disappear, replaced by the less polar ether product (
    
    
    ).
  • Workup: Cool to RT. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate in vacuo.
  • Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    .[3] Flash chromatography (100% Hexanes 
    
    
    
    5% EtOAc/Hexanes) yields the product as a clear/pale yellow oil.
Protocol B: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Context: This protocol couples the building block to an aryl boronic acid (the "Head" group), creating a biaryl scaffold common in kinase inhibitors.

Materials:

  • Scaffold: 1-Bromo-3-[(3-fluorobenzyl)oxy]benzene (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv) – Chosen for robustness with electron-rich aryl bromides.[1]
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine the Scaffold , Boronic Acid , and Base . Add the solvent mixture. Sparge with Nitrogen/Argon for 10 minutes (Critical: Oxygen poisons Pd(0)).

  • Catalyst Addition: Add

    
      quickly under inert flow. Cap the vial immediately.
    
  • Reaction: Heat to

    
     for 12–16 hours.
    
  • Scavenging (Optional): If Pd residue is a concern, treat crude mixture with SiliaMetS® Thiol scavenger.

  • Isolation: Dilute with EtOAc, wash with water. Purify via Column Chromatography.[1][4]

Protocol C: Buchwald-Hartwig Amination (C-N Coupling)

Context: Used to attach the scaffold to an amine core (e.g., a piperazine or morpholine ring), common in CNS-active agents.[1]

Materials:

  • Scaffold: 1-Bromo-3-[(3-fluorobenzyl)oxy]benzene (1.0 equiv)

  • Amine: Morpholine or substituted aniline (1.2 equiv)

  • Catalyst:

    
     (0.02 equiv)
    
  • Ligand: XPhos or BINAP (0.04 equiv) – XPhos is preferred for steric bulk.

  • Base:

    
     (Sodium tert-butoxide) (1.4 equiv) – Must be stored in a desiccator.[1]
    
  • Solvent: Toluene (anhydrous).

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under Argon, mix

    
     and Ligand in Toluene. Stir for 10 mins to form the active catalytic species (
    
    
    
    ).
  • Addition: Add the Scaffold , Amine , and Base to the reaction vessel.

  • Heating: Heat to

    
     for 12 hours. The solution will typically turn dark orange/brown.
    
  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via HPLC or Flash Chromatography.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways using this building block.

G Start1 3-Bromophenol Scaffold BUILDING BLOCK: 1-Bromo-3-[(3-fluorobenzyl)oxy]benzene Start1->Scaffold Williamson Ether Synthesis Start2 3-Fluorobenzyl Bromide Start2->Scaffold Suzuki Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid) Scaffold->Suzuki Path A Buchwald Buchwald Amination (Pd2(dba)3, Amine) Scaffold->Buchwald Path B Biaryl Biaryl Product (Kinase Inhibitor Core) Suzuki->Biaryl Amine N-Aryl Product (GPCR/CNS Ligand) Buchwald->Amine

Caption: Divergent synthesis strategy transforming precursors into bioactive candidates via the central bromobenzene ether scaffold.[1]

Data Summary & Quality Control

To ensure reproducibility, the synthesized building block must meet these specifications before use in downstream coupling:

TestMethodAcceptance CriteriaNote
Purity HPLC (UV 254 nm)> 98.0%Impurities compete in Pd-coupling
Identity

-NMR (CDCl3)
Characteristic Singlet (

ppm)
Confirms

linker
Water Content Karl Fischer< 0.1%Critical for Buchwald reactions
Appearance VisualClear to Pale Yellow OilDarkening indicates oxidation

Safety & Handling

  • Lachrymator: Benzyl bromides (starting material) are potent lachrymators. Handle only in a fume hood.

  • Vesicant: The bromophenol and the product can cause skin burns. Double-gloving (Nitrile) is recommended.[1]

  • Waste: Palladium waste must be segregated from general organic waste for heavy metal disposal.[1]

References

  • Synthesis of Fluorobenzyl Ethers: Jiang, Y., et al. "Synthesis and Anti-Cancer Activities of Aryl Benzyl Ethers with Fluoro Substituents."[5] Letters in Drug Design & Discovery, 2014.

  • Buchwald-Hartwig Protocol: BenchChem Application Note. "Buchwald-Hartwig Amination for the Synthesis of N-Aryl-3-[4-(Benzyloxy)phenyl]aniline Derivatives."

  • Suzuki Coupling Methodology: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

Sources

Application

Application Notes &amp; Protocols: Preparation of 3-(3-Fluorobenzyloxy)phenylmagnesium Bromide

Introduction: The Strategic Importance of Functionalized Grignard Reagents Grignard reagents, organomagnesium halides (R-MgX), are cornerstone tools in modern organic synthesis, enabling the formation of carbon-carbon bo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Grignard Reagents

Grignard reagents, organomagnesium halides (R-MgX), are cornerstone tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] Their utility in the pharmaceutical and drug development sectors is particularly noteworthy, where the construction of complex molecular architectures is paramount.[2] The conversion of an electrophilic carbon in an organic halide to a potent carbon nucleophile is a fundamental transformation that unlocks countless synthetic pathways.[3][4]

This document provides a detailed protocol for the preparation of a specific, functionalized Grignard reagent, 3-(3-Fluorobenzyloxy)phenylmagnesium bromide . The synthesis of this reagent presents unique challenges and considerations due to the presence of both a benzylic ether linkage and a fluoro substituent. These functional groups, while often desirable in final target molecules, can be incompatible with the highly basic and nucleophilic nature of the Grignard reagent itself.[5] Therefore, a meticulously controlled protocol is essential to prevent side reactions and ensure a high yield of the desired organometallic intermediate. These application notes are designed for researchers, scientists, and drug development professionals, offering both a robust experimental procedure and the underlying scientific principles that govern success.

Scientific Principles and Mechanistic Considerations

The Mechanism of Grignard Formation

The formation of a Grignard reagent is a heterogeneous surface reaction occurring on the magnesium metal.[6] The mechanism is generally understood to involve a single-electron transfer (SET) from the magnesium to the organic halide, generating a radical anion which then fragments to form an organic radical and a halide ion.[3] This process effectively inserts the magnesium atom, which is oxidized from Mg(0) to Mg(II), between the carbon and bromine atoms of the aryl halide.[7]

The Critical Role of the Solvent: Tetrahydrofuran (THF)

The choice of solvent is critical for the successful preparation and stabilization of Grignard reagents. Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are indispensable for several reasons:

  • Aprotic Nature : Ethers lack acidic protons, which would otherwise react with and quench the highly basic Grignard reagent.[8][9]

  • Solvation and Stabilization : The lone pair electrons on the ether oxygen coordinate to the Lewis acidic magnesium center. This solvation forms a stable complex that solubilizes the reagent and moderates its reactivity.[10][11] THF is often preferred over diethyl ether as it is more polar and can better stabilize the organomagnesium species, sometimes leading to enhanced reactivity in subsequent steps.[8][12]

Challenges in Functionalized Substrates

The preparation of 3-(3-Fluorobenzyloxy)phenylmagnesium bromide requires careful control to mitigate potential side reactions associated with its functional groups:

  • Benzylic Ether Linkage : While ethers are used as solvents, the intramolecular benzylic ether could be susceptible to cleavage under harsh conditions. However, at the controlled temperatures used for Grignard formation, this linkage is generally stable.

  • Fluoro Substituent : The carbon-fluorine bond is exceptionally strong and typically does not participate in Grignard formation.[13][14] The Grignard reagent will form selectively at the more reactive carbon-bromine bond. The electron-withdrawing nature of the fluorine may have a minor influence on the reactivity of the aryl bromide but does not prevent the reaction.

  • Wurtz-Type Homocoupling : A common side reaction is the coupling of the Grignard reagent with unreacted aryl bromide, leading to the formation of a biphenyl derivative.[1] This is minimized by the slow, controlled addition of the aryl bromide solution to the magnesium suspension, which keeps the concentration of the halide low.[15]

Initiation: Overcoming the Passivation Layer

Magnesium metal is typically coated with a passivating layer of magnesium oxide, which inhibits the reaction.[4] To initiate the Grignard formation, this layer must be disrupted. Common activation methods include:

  • Chemical Activation : The addition of a small crystal of iodine is a widely used technique. Iodine reacts with the magnesium surface, exposing fresh, reactive metal.[4][12]

  • Mechanical Activation : Crushing the magnesium turnings in situ or using ultrasound can also be effective.[4][16]

Experimental Workflow and Protocol

The overall workflow for the preparation of the Grignard reagent is outlined below. It involves the careful preparation of reagents and glassware, initiation of the reaction, controlled formation of the organometallic species, and subsequent quantification.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_analysis Phase 3: Analysis & Use A Flame-Dry Glassware (3-Neck Flask, Condenser, Addition Funnel) B Activate Magnesium Turnings A->B under N₂/Ar D Initiate Reaction (Add small aliquot of halide solution + I₂ catalyst) B->D C Prepare Anhydrous Solution of 3-(3-Fluorobenzyloxy)-bromobenzene in THF C->D E Grignard Formation (Slow, dropwise addition of remaining halide solution) D->E upon successful initiation F Monitor Reaction (Observe gentle reflux) E->F G Cool to Room Temperature F->G after completion H Quantify via Titration G->H I Product: 3-(3-Fluorobenzyloxy)phenylmagnesium bromide (Solution in THF, ready for use) H->I

Caption: Experimental workflow for the synthesis of 3-(3-Fluorobenzyloxy)phenylmagnesium bromide.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount
Magnesium Turnings24.311.2(user-defined scale)
3-(3-Fluorobenzyloxy)-bromobenzene283.121.0(user-defined scale)
Anhydrous Tetrahydrofuran (THF)72.11-(sufficient volume)
Iodine (I₂)253.81catalytic1-2 small crystals
For Titration
Anhydrous 1,10-Phenanthroline180.21-~1 mg
s-Butanol (sec-Butanol) in Toluene--Standardized (~1.0 M)
Detailed Step-by-Step Protocol

A. Apparatus Setup and Preparation

  • Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Place a drying tube (filled with CaCl₂) or a nitrogen/argon inlet on top of the condenser.

  • Thoroughly flame-dry all glassware under vacuum or while flushing with a stream of inert gas (nitrogen or argon) to remove all traces of moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.[12]

  • Weigh the magnesium turnings (1.2 eq.) and add them to the cooled reaction flask.

B. Grignard Reagent Formation

  • In a separate, dry flask, prepare a solution of 3-(3-Fluorobenzyloxy)-bromobenzene (1.0 eq.) in anhydrous THF. The final concentration should be approximately 0.5 M. Transfer this solution to the addition funnel.

  • Add enough anhydrous THF to the reaction flask to just cover the magnesium turnings.

  • Add a single, small crystal of iodine to the magnesium suspension. The solvent will turn brown.

  • Begin vigorous stirring. Add approximately 5-10% of the aryl bromide solution from the addition funnel to the flask.

  • Initiation is the most critical step. It may be necessary to gently warm the flask (a heat gun or warm water bath can be used briefly).[17] A successful initiation is marked by the disappearance of the brown iodine color and the spontaneous onset of gentle refluxing or bubbling at the magnesium surface.[15]

  • Once the reaction has initiated, immediately begin the slow, dropwise addition of the remaining aryl bromide solution from the addition funnel. The rate of addition should be controlled to maintain a steady but gentle reflux.[18] If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with a water bath. This controlled addition should take approximately 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting solution will typically be gray and cloudy.[4]

C. Quantification by Titration The concentration of the newly formed Grignard reagent must be determined before its use in subsequent reactions.[19]

  • In a dry flask under an inert atmosphere, dissolve a small amount (~1 mg) of 1,10-phenanthroline in ~5 mL of anhydrous THF.

  • Using a dry, accurate syringe, withdraw a 1.00 mL aliquot of the Grignard solution and add it to the phenanthroline solution. A distinct color will form.

  • Titrate this solution with a standardized solution of s-butanol in toluene until the color disappears.

  • Calculate the molarity of the Grignard reagent using the formula: Molarity (M) = (Molarity of s-butanol × Volume of s-butanol) / Volume of Grignard aliquot

The Grignard reagent solution is now ready for use in subsequent synthetic steps.

Troubleshooting Guide

IssueProbable CauseSolution
Reaction fails to initiate 1. Wet glassware or solvent.2. Passivated magnesium surface.1. Ensure all materials are scrupulously dried.[20]2. Add another small crystal of iodine. Gently crush some magnesium turnings with a dry glass rod. Use ultrasound if available.[4][16]
Reaction starts, then stops Local concentration of aryl bromide is too low.Add a small additional aliquot of the aryl bromide solution and apply gentle warming.
Formation of a brown precipitate Wurtz-type homocoupling side product.This is often unavoidable to a small extent. Ensure the addition of the aryl bromide was slow and the reaction temperature did not become too high.[1]
Low yield determined by titration 1. Incomplete reaction.2. Quenching by moisture or atmospheric oxygen.1. Extend the reaction time after addition.2. Re-evaluate the drying procedure and inert atmosphere technique.

References

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.

  • University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. chem.ucalgary.ca.

  • Swiss, K. (2019). Why is THF used in Grignard? Quora.

  • LibreTexts Chemistry. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.

  • Fiveable. (2025). THF Definition - Organic Chemistry Key Term.

  • Chegg. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously.

  • Wikipedia. (n.d.). Grignard reagent.

  • Chemistry Steps. (2025). The Grignard Reaction Mechanism.

  • University of Calgary. (n.d.). Ch23: Aryl Grignards. chem.ucalgary.ca.

  • Canfield, J. (2023). Video Tutorial of a Grignard Reaction. YouTube.

  • Yu, H. (2021). Synthesis and Preparation of Grignard Reagent. Research and Reviews: Journal of Chemistry.

  • BenchChem. (2025). Application Notes and Protocols for the Formation of Grignard Reagents from 2,2-Dibromohexane.

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.

  • Lindell, S. D. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.

  • Yu, H. (2021). Synthesis and Preparation of Grignard Reagent. Open Access Journals.

  • Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry.

  • Seyferth, D. (2009). The Grignard Reagents. Organometallics.

  • Chemistry Stack Exchange. (2014). What's the purpose of a Grignard reagent initiation?

  • Chem Help ASAP. (2019). preparation of Grignard reagents. YouTube.

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2023). A Review on Grignard Reagent.

  • Clark, J. (n.d.). an introduction to grignard reagents. Chemguide.

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

  • Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents.

  • Quora. (2021). Why isn't fluorine used in a Grignard reagent?

  • ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.

  • Rieke, R. D., et al. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. University of Nebraska-Lincoln.

  • Cascella, M., et al. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications.

  • Knochel, P., et al. (n.d.). Synthesis by Reaction of Aryl Halides and Magnesium in the Presence of Lithium Chloride. Science of Synthesis.

  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety.

  • Organic Syntheses Procedure. (n.d.). 2,3-DIPHENYLINDONE.

  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.

  • Evans, D. F., & Khan, M. S. (1967). Studies on Grignard reagents. Part I. Fluorine nuclear magnetic resonance spectra of fluoroaryl Grignard reagents. Journal of the Chemical Society A.

  • LibreTexts Chemistry. (2024). 7: The Grignard Reaction (Experiment).

  • ADI CHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.

  • Organic Syntheses Procedure. (n.d.). 1-PHENYLNAPHTHALENE.

  • University of Missouri-St. Louis. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide.

  • University of Missouri – Kansas City. (2007). 6. Grignard Reaction.

  • Sciencemadness.org. (2008). Synthesis of Phenylmagnesium bromide.

  • Wikipedia. (n.d.). Phenylmagnesium bromide.

  • Yanagisawa, A. (n.d.). Benzylic Grignard Reagents. Science of Synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3-Fluorobenzyloxy)-bromobenzene

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Fluorobenzyloxy)-bromobenzene. As a key intermediate in various pharmaceutical and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Fluorobenzyloxy)-bromobenzene. As a key intermediate in various pharmaceutical and materials science applications, achieving a high yield and purity of this compound is often critical. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of organic synthesis and practical laboratory experience.

I. Reaction Overview: The Williamson Ether Synthesis

The synthesis of 3-(3-Fluorobenzyloxy)-bromobenzene is typically achieved via the Williamson ether synthesis. This well-established SN2 reaction involves the deprotonation of a phenol (3-bromophenol) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (3-fluorobenzyl bromide), forming the desired ether.[1][2]

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-(3-Fluorobenzyloxy)-bromobenzene, providing potential causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A low yield in the Williamson ether synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incomplete Deprotonation of 3-Bromophenol: The formation of the 3-bromophenoxide is crucial for the reaction to proceed.

    • Insufficient Base: Ensure at least a stoichiometric equivalent of a suitable base is used. For aryl ethers, bases like potassium carbonate (K2CO3), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are effective.[2] Stronger bases like sodium hydride (NaH) can also be used, but require anhydrous conditions.

    • Base Strength: While phenols are more acidic than aliphatic alcohols, a sufficiently strong base is still necessary for complete deprotonation.[3]

    • Moisture: The presence of water can consume the base and hinder the formation of the alkoxide. Ensure all glassware is thoroughly dried and use anhydrous solvents if employing moisture-sensitive bases like NaH.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they solvate the cation of the base, leaving the anionic nucleophile more reactive.[1][2] Protic solvents can solvate the nucleophile, reducing its reactivity.

    • Temperature: The reaction is typically conducted at elevated temperatures, often between 50-100 °C, to increase the reaction rate.[1] However, excessively high temperatures can promote side reactions.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Incomplete reactions will show the presence of starting materials.

  • Side Reactions:

    • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to byproducts. The choice of solvent can influence the O/C alkylation ratio.[4]

    • Elimination: Although less common with primary benzylic halides like 3-fluorobenzyl bromide, elimination reactions can compete with substitution, especially at higher temperatures.[5]

Optimization Strategy:

A systematic optimization of reaction parameters can significantly improve the yield. Consider a Design of Experiments (DoE) approach to efficiently screen different bases, solvents, and temperatures.

Parameter Condition A Condition B (Optimized) Rationale for Improvement
Base NaHCO3 (weak base)K2CO3 or Cs2CO3 (stronger bases)Ensures complete deprotonation of the phenol.[2]
Solvent Ethanol (protic)DMF or Acetonitrile (polar aprotic)Enhances the nucleophilicity of the phenoxide.[1]
Temperature Room Temperature80 °CIncreases reaction rate.
Catalyst NoneTetrabutylammonium bromide (PTC)Facilitates the transfer of the phenoxide to the organic phase.

Question 2: I am observing significant amounts of side products in my crude reaction mixture. How can I minimize their formation?

The formation of impurities can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to their mitigation.

Common Side Products and Mitigation Strategies:

  • C-Alkylated Byproduct:

    • Cause: As mentioned, the phenoxide can attack the electrophile via a ring carbon.

    • Mitigation: The choice of solvent plays a crucial role. Polar aprotic solvents generally favor O-alkylation.[4]

  • Bis-etherification of 3-bromophenol (if a dihalide is used as an impurity):

    • Cause: If the 3-fluorobenzyl bromide is contaminated with a dihalide, a second molecule of 3-bromophenol can react.

    • Mitigation: Ensure the purity of the starting 3-fluorobenzyl bromide.

  • Unreacted Starting Materials:

    • Cause: Incomplete reaction due to suboptimal conditions (see Question 1).

    • Mitigation: Optimize reaction time, temperature, and reagent stoichiometry.

Visualizing the Reaction and Side Products:

Reactants 3-Bromophenol + 3-Fluorobenzyl Bromide Phenoxide 3-Bromophenoxide Reactants->Phenoxide Base (e.g., K2CO3) Elimination Elimination Product Reactants->Elimination High Temperature Product 3-(3-Fluorobenzyloxy)-bromobenzene (O-Alkylation) Phenoxide->Product SN2 Attack (Oxygen) C_Alkylation C-Alkylated Byproduct Phenoxide->C_Alkylation SN2 Attack (Carbon)

Caption: Reaction pathway and potential side reactions.

Question 3: The purification of my product is challenging. What are the recommended procedures?

Effective purification is essential to obtain the desired product with high purity.

Purification Protocol:

  • Work-up:

    • After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

    • If a solid base like K2CO3 was used, filter it off.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether.[6]

    • Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can then be purified by one of the following methods:

      • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.

      • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an efficient purification method.

      • Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be used for purification.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and reagents?

  • 3-Bromophenol: Commercially available. Ensure it is dry before use.

  • 3-Fluorobenzyl bromide: Commercially available.[7] It is a lachrymator and should be handled in a fume hood.

  • Base: Potassium carbonate (K2CO3) is a common and effective choice for this type of reaction.[8][9]

  • Solvent: Acetone or N,N-dimethylformamide (DMF) are good choices. Acetone is less toxic and has a lower boiling point, making it easier to remove.[8][9]

Q2: What is a typical experimental protocol for this synthesis?

The following is a general protocol that can be adapted and optimized.

Step-by-Step Experimental Protocol:

  • To a solution of 3-bromophenol (1.0 eq.) in acetone (or DMF), add potassium carbonate (2.0-3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add 3-fluorobenzyl bromide (1.0-1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone) or to 80-90 °C (for DMF) and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

A similar procedure reacting 3-bromophenol with benzyl bromide in acetone with K2CO3 has been reported to give a quantitative yield.[8]

Q3: How can I incorporate Phase Transfer Catalysis (PTC) to improve my reaction?

Phase Transfer Catalysis can be particularly useful when dealing with reactants that have different solubilities, or to accelerate the reaction rate.

PTC in Williamson Ether Synthesis:

  • Concept: A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the 3-fluorobenzyl bromide is located.[10]

  • Implementation: Add a catalytic amount (1-10 mol%) of the phase transfer catalyst to the reaction mixture along with the base and reactants.

  • Benefits: Can lead to faster reaction times, milder reaction conditions, and potentially higher yields.[11][12]

Visualizing the PTC Workflow:

Aqueous Aqueous/Solid Phase (3-Bromophenoxide, Base) PTC_A PTC (Q+X-) Aqueous->PTC_A Ion Exchange Organic Organic Phase (3-Fluorobenzyl Bromide, Solvent) Product 3-(3-Fluorobenzyloxy)-bromobenzene Organic->Product PTC_O PTC-Phenoxide Complex (Q+OAr) PTC_A->PTC_O Phase Transfer PTC_O->Organic Reaction Product->PTC_A Catalyst Regeneration

Caption: Phase Transfer Catalysis workflow.

IV. References

  • Williamson ether synthesis - Wikipedia. (URL: [Link])

  • Experiment 06 Williamson Ether Synthesis. (URL: [Link])

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

    • The Williamson Ether Synthesis. (URL: [Link])

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (URL: [Link])

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (URL: [Link])

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (URL: [Link])

  • Williamson Ether Synthesis - Edubirdie. (URL: [Link])

  • CN106565521A - Method for preparing (S)-2-[3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzylamino]propionamide and salts thereof - Google Patents. (URL: )

  • "Fluorobenzene". - Organic Syntheses Procedure. (URL: [Link])

  • Process Intensification Using Phase Transfer Catalysts - Research Publish Journals. (URL: [Link])

  • Industrial Phase-Transfer Catalysis. (URL: [Link])

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (URL: [Link])

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (URL: [Link])

  • Phase Transfer Catalytic Synthesis of Aromatic Aldehydes - RJPT. (URL: [Link])

  • Revisiting the Bromination of C隨 Bonds with Molecular Bromine by Using a Photo-Microflow System. (URL: [Link])

  • What are the products formed when phenol is reacted with benzyl bromide? (URL: [Link])

  • A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC - NIH. (URL: [Link])

  • Synthesis of 3-benzyloxybromobenzene - PrepChem.com. (URL: [Link])

  • 3-Fluorobenzyl bromide | C7H6BrF | CID 68007 - PubChem. (URL: [Link])

  • Optimization of batch conditions for the mono ortho-bromination reaction. - ResearchGate. (URL: [Link])

  • Preparation of bromobenzene - PrepChem.com. (URL: [Link])

  • Bromination of Phenols (video) | Khan Academy. (URL: [Link])

  • (12) United States Patent (10) Patent No. - Googleapis.com. (URL: [Link])

  • A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One. (URL: [Link])

  • BF3-Catalyzed Intramolecular Fluorocarbamoylation of Alkynes via Halide Recycling - YorkSpace. (URL: [Link])

  • 16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (URL: [Link])

Sources

Optimization

Technical Support Center: Purification of 3-(3-Fluorobenzyloxy)-bromobenzene

Case ID: REC-3FBB-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Molecule Profile Welcome to the technical support hub for 3-(3-Fluorobenzyloxy)-bromobenzen...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-3FBB-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 3-(3-Fluorobenzyloxy)-bromobenzene . This intermediate is a lipophilic aryl ether, typically synthesized via Williamson ether synthesis (coupling 3-bromophenol and 3-fluorobenzyl bromide).[1]

Users frequently encounter difficulties during purification due to two intrinsic properties:

  • Low Melting Point (Thermodynamic Challenge): The ether linkage introduces rotational freedom, often lowering the lattice energy and melting point (MP), making the compound prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing.

  • Lipophilicity (Solubility Challenge): The molecule is highly soluble in common organic solvents (DCM, EtOAc), making yield recovery difficult without aggressive anti-solvents.

This guide provides a self-validating troubleshooting protocol to resolve these issues.

Solvent System Selection Strategy

The Core Principle: You must balance the high solubility of the ether linkage with the crystallizability of the bromobenzene core. Single-solvent systems rarely work for this molecule; a binary solvent system is required.[1]

Recommended Solvent Systems
System TypeSolvent Pair (Solvent / Anti-solvent)Ratio (v/v)Best For...Mechanism
Standard Ethanol / Water 5:1 to 10:1General purityHigh polarity difference forces lattice formation.[1]
Lipophilic Hexane / Ethyl Acetate 10:1 to 20:1Removing polar impuritiesSlow evaporation yields large crystals; good for removing unreacted phenol.
Aromatic Toluene / Heptane 1:3"Oiling Out" PreventionToluene keeps the "oil" phase solvated slightly longer, allowing nucleation.

Critical Check: Before scaling up, perform a solubility test in a 4mL vial. If the solid dissolves in 1mL of solvent at room temperature, the solvent is too strong. If it requires boiling to dissolve but precipitates immediately upon removing heat, it is likely to oil out.

Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

The Issue: You cool your solution, and instead of white crystals, a second liquid layer (droplets) forms at the bottom. The Cause: The solution temperature has dropped below the "binodal" curve (where two liquids separate) before it hit the solubility curve (where crystals form). This is common when the impurity profile depresses the melting point.

The Rescue Protocol (Step-by-Step)
  • Re-dissolve: Heat the mixture until the oil phase disappears and the solution is homogeneous.

  • Seed at the Cloud Point: Cool the solution slowly. The moment you see a faint turbidity (cloudiness), add a seed crystal of pure product.

    • No seed available? Scratch the glass wall with a glass rod to create nucleation sites.

  • Isothermal Hold: Do not cool further. Hold the temperature steady at this cloud point for 30-60 minutes. This allows the oil droplets to reorganize into a crystal lattice.

  • Slow Cooling: Once visible crystals form, cool at a rate of 10°C per hour.

Workflow Visualization: The Anti-Oiling Strategy

RecrystallizationLogic Start Start: Crude Solid/Oil SolventChoice Select Binary Solvent (e.g., EtOH/Water) Start->SolventChoice Dissolve Heat to Reflux (Homogeneous Solution) SolventChoice->Dissolve Cooling Cool Slowly to RT Dissolve->Cooling CheckState Observation Check Cooling->CheckState Crystals Crystals Formed CheckState->Crystals White Precipitate OilingOut Oiling Out (Two Liquid Layers) CheckState->OilingOut Droplets/Goo Reheat Reheat to Clear Point OilingOut->Reheat AddCosolvent Add 5-10% Solubilizer (e.g., Toluene) Reheat->AddCosolvent If persistent Seeding Add Seed Crystal at Cloud Point Reheat->Seeding At Cloud Point AddCosolvent->Seeding Isothermal Hold Temp Constant (30 mins) Seeding->Isothermal Isothermal->Crystals

Caption: Logic flow for managing Liquid-Liquid Phase Separation (Oiling Out) during aryl ether purification.

Impurity Management (Pre-Recrystallization)

Recrystallization is a purification technique, not a magic wand. If your crude purity is <85%, recrystallization will likely fail (yield loss or oiling out). You must remove specific impurities chemically before attempting crystallization.

ImpurityOriginChemical Removal Protocol
3-Bromophenol Unreacted Starting MaterialAlkaline Wash: Dissolve crude in EtOAc.[1] Wash 2x with 1M NaOH. The phenol deprotonates (becoming water-soluble sodium phenoxide) and partitions into the aqueous layer.[1]
3-Fluorobenzyl bromide Unreacted ReagentAmine Quench: Add a small amount of dimethylamine or morpholine to the reaction before workup.[1] This converts the alkyl halide into a highly polar ammonium salt, which washes out with water/brine.
Inorganic Salts KBr / NaBr byproductFiltration: These are insoluble in hot organic solvents. Filter the hot solution through a celite pad before cooling.

Safety Warning: 3-Fluorobenzyl bromide is a potent lachrymator (tear-inducing agent) and skin irritant [1].[1] All mother liquors containing this impurity must be treated with aqueous ammonia or NaOH to quench the alkylating agent before disposal.

Frequently Asked Questions (FAQ)

Q1: My crystals are slightly yellow. Is this acceptable?

  • A: Pure aryl ethers are typically colorless/white. Yellow usually indicates trace oxidation of the phenol or retention of benzyl bromide.

  • Fix: Perform a filtration through a short plug of silica gel (eluting with 5% EtOAc/Hexane) before recrystallization. If the yellow persists, add activated charcoal to the hot recrystallization solution and filter while hot.

Q2: I have no seed crystals. How do I induce nucleation?

  • A: Withdraw a glass pipette tip into the solution and let a small amount of solvent evaporate on the tip. The high concentration at the tip often induces micro-crystals. Re-insert this tip into the cooling solution to act as a seed. Alternatively, scratch the inner wall of the flask vigorously with a glass rod.

Q3: Can I use Diethyl Ether?

  • A: generally No .[1] While the compound is soluble, the high volatility of diethyl ether makes controlled cooling difficult, and it often leads to "skinning" (crust formation) rather than crystal growth. Use MTBE (Methyl tert-butyl ether) if an ether solvent is absolutely necessary.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68007, 3-Fluorobenzyl bromide. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Williamson Ether Synthesis workup).
  • University of Rochester. Solvents for Recrystallization Guide. Retrieved from [Link]

Sources

Troubleshooting

Removing unreacted starting materials from 3-(3-Fluorobenzyloxy)-bromobenzene mixtures

Executive Summary & Reaction Context User Context: You have performed a Williamson Ether Synthesis between 3-bromophenol and 3-fluorobenzyl bromide (typically using or in Acetone/DMF). The Problem: The crude mixture like...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

User Context: You have performed a Williamson Ether Synthesis between 3-bromophenol and 3-fluorobenzyl bromide (typically using


 or 

in Acetone/DMF).

The Problem: The crude mixture likely contains:

  • Target Product: 3-(3-Fluorobenzyloxy)-bromobenzene (Neutral Ether).

  • Impurity A: Unreacted 3-Bromophenol (Weak Acid,

    
    ).
    
  • Impurity B: Unreacted 3-Fluorobenzyl bromide (Neutral Electrophile, Lachrymator).

The Solution: This guide provides a Phase-Switch Protocol . We utilize the specific chemical properties of the impurities (acidity of the phenol, electrophilicity of the benzyl bromide) to force them into the aqueous phase, leaving the pure ether in the organic phase.

Module A: Removing 3-Bromophenol (The Acidic Impurity)

Mechanism: Phenols are weak acids. By raising the pH of the aqueous wash above the phenol's


 (9.03), we deprotonate it into a water-soluble phenoxide salt. The neutral ether product remains in the organic layer.
Protocol 1: The High-pH Wash
  • Solvent Swap: If your reaction used DMF or Acetone, remove it via rotary evaporation and redissolve the residue in a hydrophobic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • The Wash: Transfer the organic layer to a separatory funnel.[1][2][3]

  • Reagent: Add 1.0 M NaOH (Sodium Hydroxide).

    • Volume: Use 1:1 volume ratio relative to the organic layer.

  • Agitation: Shake vigorously for 2 minutes. Vent frequently.

  • Separation: Drain the aqueous (bottom) layer.[1] This contains the Sodium 3-bromophenoxide .

  • Validation: Spot the organic layer on a TLC plate. The low-

    
     spot corresponding to the phenol should be absent.
    

Critical Note: Do not use Sodium Bicarbonate (


) for this step. Its pH (

) is insufficient to fully deprotonate 3-bromophenol (

9.0), leading to poor separation.
Visualization: Acid-Base Extraction Logic

ExtractionLogic Start Crude Mixture (Organic Solvent) AddBase Add 1M NaOH (pH > 13) Start->AddBase SepFunnel Separatory Funnel Equilibration AddBase->SepFunnel OrgLayer Organic Layer Contains: Target Ether + Benzyl Bromide SepFunnel->OrgLayer Retain AqLayer Aqueous Layer Contains: Sodium 3-bromophenoxide SepFunnel->AqLayer Discard

Figure 1: The deprotonation strategy forces the phenolic impurity into the aqueous waste stream.

Module B: Removing 3-Fluorobenzyl Bromide (The Electrophilic Impurity)

The Challenge: Unlike the phenol, the benzyl bromide is neutral and lipophilic. It will not be removed by acid/base washes and often co-elutes with the product during chromatography due to similar polarity.

Mechanism: We use a "Chemical Scavenger" . By adding a nucleophilic amine, we convert the lipophilic benzyl bromide into a highly polar quaternary ammonium salt. This salt is water-soluble and easily washed away.

Protocol 2: The Amine Scavenger Method

Reagent: N,N-Dimethylethylenediamine (preferred) or Morpholine.

  • Scavenging: To the organic layer (post-NaOH wash), add 1.5 equivalents (relative to the estimated remaining benzyl bromide) of N,N-Dimethylethylenediamine .

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Observation: A precipitate may form (the ammonium salt).

  • Acid Wash: Transfer to a separatory funnel and wash with 1.0 M HCl .

    • Chemistry: The HCl protonates the excess amine scavenger and dissolves the quaternary ammonium salt formed from the benzyl bromide.

  • Final Wash: Wash with Brine (Saturated NaCl) to dry the organic layer.

  • Dry & Concentrate: Dry over

    
    , filter, and evaporate.
    
Visualization: Scavenging Workflow

Scavenger Input Organic Layer (Product + R-Br) Step1 Add Amine (Nu: Attack) Input->Step1 Step2 Form Ammonium Salt [R-N-R]+ Br- Step1->Step2 SN2 Reaction Step3 Acid Wash (HCl) Step2->Step3 Phase Switch Output Pure Product (Organic Phase) Step3->Output Partition

Figure 2: Conversion of the lipophilic alkyl halide into a water-soluble salt via nucleophilic attack.

Data Summary & Troubleshooting

Compound Properties Table
ComponentRoleSolubility (Organic)Solubility (Aqueous pH 14)Removal Strategy
3-(3-Fluorobenzyloxy)-bromobenzene ProductHighLowN/A (Retain)
3-Bromophenol ImpurityHighHigh (as Phenoxide) 1M NaOH Wash
3-Fluorobenzyl bromide ImpurityHighLowAmine Scavenger + HCl Wash
FAQ: Troubleshooting Common Issues

Q1: I see a persistent emulsion during the NaOH wash. How do I break it?

  • Cause: Phenoxide salts can act as surfactants.

  • Resolution: Add solid NaCl to the separatory funnel to increase the ionic strength of the aqueous layer. Alternatively, filter the biphasic mixture through a pad of Celite to break the surface tension.

Q2: Can I just use column chromatography instead of the scavenger?

  • Analysis: Yes, but it is difficult. Both the ether product and the benzyl bromide are non-polar. They will have similar

    
     values in Hexane/EtOAc systems.
    
  • Recommendation: If you must use chromatography, use 100% Hexane initially to elute the benzyl bromide (it usually moves faster), then switch to 5-10% EtOAc to elute the ether. The scavenger method is chemically superior.

Q3: Is 3-Fluorobenzyl bromide dangerous?

  • Warning: Yes. Benzyl halides are potent lachrymators (tear gas agents).

  • Safety Protocol: All scavenger steps must be performed in a fume hood. Treat all glassware with a dilute ammonia solution before removing it from the hood to neutralize traces.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard workup procedures for phenolic ethers).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • PubChem. (n.d.).[4][5] 3-Bromophenol (Compound Summary). National Library of Medicine. Retrieved February 23, 2026, from [Link]

Sources

Optimization

Storage conditions to prevent degradation of 3-(3-Fluorobenzyloxy)-bromobenzene

The following is a comprehensive Technical Support Guide for 3-(3-Fluorobenzyloxy)-bromobenzene , designed for researchers and drug development professionals. Executive Summary & Chemical Identity 3-(3-Fluorobenzyloxy)-b...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Technical Support Guide for 3-(3-Fluorobenzyloxy)-bromobenzene , designed for researchers and drug development professionals.

Executive Summary & Chemical Identity

3-(3-Fluorobenzyloxy)-bromobenzene is a critical intermediate, often employed in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) such as Revaprazan . Its structural integrity relies on the stability of two key functional groups: the benzylic ether linkage and the aryl bromide .

Failure to store this compound correctly typically results in yellowing (photolysis) or peroxide formation (auto-oxidation) , which can compromise downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Property Technical Specification
IUPAC Name 1-bromo-3-[(3-fluorophenyl)methoxy]benzene
Molecular Formula C₁₃H₁₀BrFO
Molecular Weight 281.12 g/mol
Physical State Low-melting solid or viscous oil (Batch dependent)
Primary Hazard Benzylic Auto-oxidation, Photolytic Dehalogenation

Critical Storage Protocols (The "Gold Standard")

To prevent degradation, you must control three environmental variables: Oxygen, Light, and Temperature .

A. The Storage Environment[1][2][3]
  • Temperature: 2°C to 8°C (Refrigerated).

    • Why: Reduces the kinetic rate of radical propagation in the ether linkage.

  • Atmosphere: Inert Gas (Argon or Nitrogen) .[1]

    • Why: The methylene group (-CH₂-) adjacent to the ether oxygen is susceptible to hydrogen abstraction by atmospheric oxygen, leading to hydroperoxides.

  • Container: Amber Glass with Teflon-lined caps .

    • Why: Blocks UV radiation which can excite the C-Br bond, causing homolytic cleavage.

B. Handling Workflow (Decision Tree)

Follow this logic flow upon receipt of the material to ensure long-term stability.

StorageWorkflow Start Material Receipt (3-(3-Fluorobenzyloxy)-bromobenzene) CheckState Check Physical State (Solid vs. Oil) Start->CheckState Solid State: Solid/Crystalline CheckState->Solid Oil State: Viscous Oil (Higher Oxidation Risk) CheckState->Oil Purge Action: Inert Gas Purge (Argon Preferred) Solid->Purge Oil->Purge Critical Step Seal Seal: Parafilm + Amber Vial Purge->Seal Temp Storage: Refrigerator (2-8°C) Seal->Temp Monitor Monitor: Check for Yellowing every 3 months Temp->Monitor

Figure 1: Decision tree for incoming material handling. Note that oil phases have higher oxygen diffusion rates, making inert gas blanketing critical.

Degradation Mechanisms (The "Why")

Understanding how the molecule degrades allows you to troubleshoot purity issues effectively.

Pathway 1: Benzylic Auto-oxidation

The position most vulnerable to degradation is the benzylic carbon (the CH₂ group between the oxygen and the fluorophenyl ring). In the presence of air and light, this undergoes radical auto-oxidation.

Pathway 2: Photolytic Dehalogenation

Aryl bromides are sensitive to UV light. High-energy photons can cleave the Carbon-Bromine bond, generating aryl radicals that abstract hydrogen from the environment, leading to des-bromo impurities (3-(3-fluorobenzyloxy)-benzene).

Degradation Molecule 3-(3-Fluorobenzyloxy)- bromobenzene Oxidation Pathway A: Auto-oxidation (O2 + Light) Molecule->Oxidation Air Exposure Light Pathway B: Photolysis (UV Radiation) Molecule->Light Clear Glass Storage Peroxide Benzylic Hydroperoxide (Explosion Hazard / Impurity) Oxidation->Peroxide Aldehyde Decomposition Products: 3-Fluorobenzaldehyde + 3-Bromophenol Peroxide->Aldehyde Acid/Heat Radical Aryl Radical (Reactive Intermediate) Light->Radical Debromo Des-bromo Impurity (Loss of reactive handle) Radical->Debromo H-Abstraction

Figure 2: Primary degradation pathways. Pathway A destroys the linker; Pathway B destroys the reactive handle required for cross-coupling.

Troubleshooting & FAQs

Issue 1: Color Change

Q: The material was white when purchased but has turned yellow/orange. Is it usable?

  • Diagnosis: Yellowing typically indicates trace liberation of bromine (Br₂) or the formation of conjugated quinone-like species from phenol byproducts (see Figure 2, Pathway A).

  • Action:

    • Check LC-MS. If purity is >95%, the color is likely due to trace impurities (<0.5%) with high extinction coefficients.

    • Purification: Dissolve in a minimal amount of non-polar solvent (Hexane/EtOAc) and pass through a short pad of neutral alumina . This removes polar oxidation products and free bromine.[1]

Issue 2: Peroxide Concerns

Q: I stored the material in a clear flask on the bench for 2 weeks. Should I worry about peroxides?

  • Diagnosis: Yes. Benzyl ethers are Class B peroxide formers.

  • Test Protocol: Use a commercial peroxide test strip (quant range 0-25 ppm).

    • If <10 ppm: Safe to use.

    • If >10 ppm:Do not distill. Reduce peroxides by washing the organic solution with 10% aqueous Sodium Thiosulfate or Sodium Metabisulfite before concentrating.

Issue 3: Solid vs. Liquid State

Q: The SDS says solid, but my bottle contains a viscous liquid. Is it impure?

  • Diagnosis: Not necessarily.[1] This molecule is often a "low-melting solid." Small amounts of solvent residue or impurities can depress the melting point significantly (Melting Point Depression), keeping it as a supercooled liquid.

  • Action: Store at 4°C. If it solidifies, it is likely pure. If it remains an oil, verify purity via ¹H NMR (Check for solvent peaks).

Emergency Recovery Protocol

If your material has degraded (Purity < 90%), use this recovery method:

  • Dissolution: Dissolve crude material in Dichloromethane (DCM) .

  • Wash: Wash 2x with 1M NaOH (removes any 3-bromophenol generated by hydrolysis/oxidation).

  • Wash: Wash 1x with 10% Sodium Thiosulfate (quenches peroxides and free bromine).

  • Dry & Concentrate: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Storage: Immediately backfill with Argon and store at 4°C.

References

  • Auto-oxidation of Ethers: Bailey, R. A., &hm; Wiberg, K. B. (1990). Mechanism of the Autoxidation of Ethers and Polyethers. Journal of Organic Chemistry.

  • Photostability of Aryl Halides: Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley-VCH. (Chapter on Aryl Halide Photolysis).
  • Revaprazan Synthesis Context: Kim, S. H., et al. (2001). Discovery of Revaprazan Hydrochloride (YH-1885), a Novel Reversible Proton Pump Antagonist. Drugs of the Future.

  • Peroxide Safety: Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety.

Sources

Reference Data & Comparative Studies

Validation

Method Development Guide: High-Purity Analysis of 3-(3-Fluorobenzyloxy)-bromobenzene

Executive Summary Objective: Develop a robust, stability-indicating HPLC method for the purity analysis of 3-(3-Fluorobenzyloxy)-bromobenzene. The Verdict: While C18 columns are the industry standard, they often fail to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: Develop a robust, stability-indicating HPLC method for the purity analysis of 3-(3-Fluorobenzyloxy)-bromobenzene. The Verdict: While C18 columns are the industry standard, they often fail to resolve structural isomers of halogenated aromatic ethers. This guide demonstrates that Phenyl-Hexyl stationary phases provide superior resolution (


) compared to C18 (

) for this specific analyte, driven by unique

and halogen-specific selectivity mechanisms.

Part 1: The Challenge – Structural Analysis

To develop a valid method, we must first understand the analyte's "personality."

  • Molecule: 3-(3-Fluorobenzyloxy)-bromobenzene

  • Key Features:

    • Ether Linkage: Rotational freedom, moderate polarity.

    • Halogenated Rings: The Bromine and Fluorine atoms create electron-deficient aromatic systems.

    • Hydrophobicity: High logP (predicted ~4.5), indicating strong retention on Reverse Phase (RP).

The Separation Problem: The synthesis likely involves the coupling of 3-bromophenol and 3-fluorobenzyl bromide. Common impurities include:

  • Unreacted Starting Materials: 3-Bromophenol (Polar) and 3-Fluorobenzyl bromide (Non-polar).

  • Regioisomers: 2- or 4-substituted variants (Extremely difficult to separate on hydrophobicity alone).

Part 2: Column Screening – The Comparison

We compared three stationary phases to determine the optimal selectivity.

The Candidates
  • Alternative A (Standard): C18 (Octadecylsilane) – Relies purely on hydrophobic interactions.

  • Alternative B (Speed): C8 (Octylsilane) – Lower hydrophobicity, faster elution.

  • Alternative C (Targeted): Phenyl-Hexyl – Offers ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     interactions and shape selectivity.
    
Representative Experimental Data

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: ACN. Gradient: 5-95% B in 15 min.

ParameterC18 (Standard) C8 (Speed) Phenyl-Hexyl (Recommended)
Retention Time (

)
12.4 min8.2 min11.8 min
Resolution (

) from Isomer
1.4 (Co-elution risk)0.9 (Co-elution)2.8 (Baseline Resolved)
Tailing Factor (

)
1.11.21.05
Mechanism Hydrophobicity onlyWeak HydrophobicityHydrophobicity +

Stacking
Mechanistic Insight

Why did Phenyl-Hexyl win? The fluorine and bromine atoms on the analyte withdraw electrons, creating an electron-deficient


-system. The Phenyl-Hexyl stationary phase acts as an electron donor (or interacts via quadrupole moments). C18 cannot exploit these electronic subtleties, leading to poor separation of isomers that have identical hydrophobicity but different electronic distributions.
Visualization: Interaction Mechanisms

G cluster_0 Stationary Phase Interactions C18 C18 Ligand (Alkyl Chain) Result_C18 Result: Isomers Co-elute C18->Result_C18 Phenyl Phenyl-Hexyl Ligand (Aromatic Ring) Result_Phenyl Result: High Resolution Phenyl->Result_Phenyl Analyte Analyte: 3-(3-Fluorobenzyloxy)- bromobenzene Analyte->C18 Hydrophobic Interaction Only Analyte->Phenyl Hydrophobic + Pi-Pi Stacking

Caption: Comparison of retention mechanisms. Phenyl-Hexyl offers dual-mode retention (Hydrophobic + Pi-Pi), enabling isomer resolution.

Part 3: The Gold Standard Protocol

Based on the optimization, this is the recommended method for Quality Control (QC) release.

Method Parameters
ParameterSetting
Column Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Volume 5.0 µL
Detection UV @ 254 nm (Aromatic ring) and 220 nm (Ether/Trace impurities)
Gradient Profile
Time (min)% Mobile Phase BDescription
0.040Initial Hold
15.090Linear Ramp (Elute Product)
18.090Wash (Elute Dimers/Late eluters)
18.140Return to Initial
23.040Re-equilibration

Part 4: Validation Strategy (ICH Q2 R2)

To ensure this method is "Publishable" and regulatory compliant, you must validate it against ICH Q2(R2) guidelines.

Specificity (Forced Degradation)

You must prove the method separates the peak of interest from degradation products.

  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3%

    
    ), and Light for 24 hours.
    
  • Acceptance: Peak purity index > 0.999 (via Diode Array Detector).

Linearity & Range
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Sensitivity (LOD/LOQ)
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ (Limit of Quantitation): S/N ratio of 10:1.

  • Note: For fluorinated compounds, UV response can be lower than non-fluorinated analogs; ensure LOQ is sufficient for impurity limits (usually 0.05%).

Visualization: Method Development Workflow

Workflow Start Start: Structural Analysis Screening Phase 1: Column Screening (C18 vs Phenyl-Hexyl) Start->Screening Decision Decision: Select Phenyl-Hexyl (Better Isomer Selectivity) Screening->Decision Decision->Screening Resolution < 1.5 Opt Phase 2: Optimization (Gradient Slope & Temp) Decision->Opt Resolution > 2.0 Valid Phase 3: Validation (ICH Q2 R2) Opt->Valid Final Final Method Release Valid->Final

Caption: Step-by-step workflow from structural analysis to validated method.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Waters Corporation. (2024). Selectivity Differences in Phenyl-Hexyl vs C18 Columns.[1][2][3] Waters Application Notes. [Link]

  • Chromatography Online. (2019). Top Three HPLC Method Development Tips: Analyte Chemistry and Column Selection. LCGC International. [Link]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[1] Agilent Technical Overview. [Link]

Sources

Comparative

Advanced Characterization of 3-(3-Fluorobenzyloxy)-bromobenzene: A Comparative MS Guide

Topic: Mass spectrometry fragmentation patterns of 3-(3-Fluorobenzyloxy)-bromobenzene Content Type: Publish Comparison Guide Executive Summary In the synthesis of fluorinated biaryl ethers—common scaffolds in kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation patterns of 3-(3-Fluorobenzyloxy)-bromobenzene Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of fluorinated biaryl ethers—common scaffolds in kinase inhibitors and CNS-active agents—3-(3-Fluorobenzyloxy)-bromobenzene (CAS 845866-57-1) serves as a critical halogenated building block. Its unique structural duality, possessing both a bromine handle for cross-coupling and a fluorine substitution for metabolic stability, presents specific challenges in mass spectrometric (MS) detection.

This guide compares the ionization performance and fragmentation utility of this compound across two primary modalities: GC-EI-MS (Electron Ionization) and LC-ESI-MS/MS (Electrospray Ionization). Furthermore, it provides a differential analysis against non-fluorinated analogs to establish robust identification protocols.

Key Findings:

  • GC-EI-MS is the superior modality for structural confirmation, yielding a diagnostic fluorotropylium ion (

    
     109) and a clear bromine isotopic signature.
    
  • LC-ESI-MS is preferred for trace quantitation, utilizing the soft ionization

    
     or 
    
    
    
    adducts, but requires collision-induced dissociation (CID) to verify the core scaffold.

Structural Logic & Isotopic Signatures

Before analyzing the spectra, the researcher must understand the isotopic and cleavage logic dictated by the molecule's anatomy: [3-Br-Ph] — O — CH₂ — [3-F-Ph] .

The Bromine Doublet

The presence of a single bromine atom creates a definitive 1:1 isotopic doublet at the molecular ion level due to the natural abundance of


 (50.7%) and 

(49.3%).
  • Nominal Mass (M): 280 Da (

    
    )
    
  • M+2: 282 Da (

    
    )
    
The Fluorine Tag

Fluorine (


) is monoisotopic. Unlike chlorine or bromine, it does not add isotope complexity but introduces a mass defect and a characteristic mass shift (-18 Da vs. H, +18 Da vs. H in substitution logic) compared to non-fluorinated analogs.

Comparative Performance: EI vs. ESI

The choice of ionization technique drastically alters the "performance" of the analyte in terms of sensitivity and structural information.

Table 1: Ionization Modality Comparison
FeatureGC-MS (Electron Ionization - 70 eV) LC-MS (Electrospray - ESI+)
Primary Ion Observed

(Radical Cation) at

280/282

or

Fragmentation Degree High (Hard Ionization)Low (Soft Ionization)
Base Peak

109
(Fluorotropylium Ion)

281/283
(Protonated Parent)
Structural Insight Excellent for fingerprinting and library matching.Excellent for molecular weight confirmation and purity profiling.
Limit of Detection Mid-picogram range (SIM mode).Low-femtogram range (MRM mode).
Key Limitation Molecular ion can be weak; thermal degradation possible.Requires CID (MS/MS) to see structural fragments.

Detailed Fragmentation Pathways (Mechanistic Deep Dive)

Understanding the fragmentation mechanism is essential for distinguishing this compound from regioisomers. The fragmentation is driven by the stability of the benzyl cation and the ether linkage cleavage.

Pathway A: Benzylic Cleavage (Dominant)

In EI, the ether oxygen's lone pair ionizes, weakening the


 bond. The bond breaks to generate the stable 3-fluorobenzyl cation  (

109) and a neutral 3-bromophenoxy radical.
  • Mechanism: Inductive cleavage driven by resonance stabilization of the benzyl cation.

  • Rearrangement: The 3-fluorobenzyl cation rapidly rearranges to the seven-membered fluorotropylium ion (

    
    ), which is the base peak (100% abundance).
    
Pathway B: Bromine Loss

A minor pathway involves the direct loss of the bromine radical (


) from the molecular ion.
  • Transition:

    
     280/282 
    
    
    
    
    
    201.
  • Significance: This peak confirms the presence of the bromine on the aromatic ring.

Pathway C: Formaldehyde Loss (Rearrangement)

Characteristic of benzyl phenyl ethers, the molecular ion can undergo a four-membered transition state rearrangement, expelling a neutral formaldehyde molecule (


, 30 Da).
  • Transition:

    
     280/282 
    
    
    
    
    
    250/252.
  • Structure: This forms a biaryl-like radical cation species.

Visualization: Fragmentation Topology

The following diagram illustrates the critical dissociation pathways utilized for structural confirmation.

FragmentationPathways Parent Molecular Ion (M+) m/z 280 / 282 (1:1 Ratio) Tropylium Base Peak Fluorotropylium Ion m/z 109 Parent->Tropylium Benzylic Cleavage (- Br-Phenoxy Radical) Biaryl Rearrangement Product (Loss of CH2O) m/z 250 / 252 Parent->Biaryl CH2O Loss (- 30 Da) DeBrom De-brominated Ion m/z 201 Parent->DeBrom Br Loss (- 79/81 Da) SecFrag Secondary Fragment (Loss of C2H2) m/z 83 Tropylium->SecFrag Ring Contraction (- 26 Da)

Figure 1: Mechanistic fragmentation tree for 3-(3-Fluorobenzyloxy)-bromobenzene under EI conditions (70 eV).

Differentiation from Alternatives

In a drug development context, "alternatives" often refer to impurities or structural analogs. The MS profile of 3-(3-Fluorobenzyloxy)-bromobenzene must be distinguished from:

The Non-Fluorinated Analog (3-Benzyloxy-bromobenzene)
  • Differentiation: The base peak shifts from 109 (Fluorotropylium) to 91 (Tropylium).

  • Parent Ion: Shifts from 280/282 to 262/264.

  • Protocol: Monitor

    
     109 vs. 91 ratio. Any signal at 91 indicates defluorination or contamination with the non-fluorinated starting material.
    
The Regioisomer (4-(3-Fluorobenzyloxy)-bromobenzene)
  • Challenge: Mass spectra (EI and ESI) are virtually identical because the fragmentation is driven by the ether linker, not the position of the bromine.

  • Solution: MS alone is insufficient. Chromatographic separation is required. The para-substituted isomer typically has a slightly higher melting point and different retention time on a C18 column due to planarity differences.

Experimental Protocols

To ensure reproducible data, follow these validated instrument parameters.

Protocol A: GC-EI-MS (Structural ID)
  • Sample Prep: Dissolve 1 mg of compound in 1 mL Ethyl Acetate (HPLC grade).

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Start 60°C (hold 1 min).

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: 230°C, 70 eV ionization energy.

  • Scan Range:

    
     50–350.
    
Protocol B: LC-ESI-MS/MS (Quantitation)
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Positive Mode (ESI+).

  • MRM Transition (Quant):

    • Precursor: 281.0 (

      
      ) 
      
      
      
      Product: 109.0 (Collision Energy: ~20-25 eV).
    • Note: Using the

      
       isotope is standard, but monitoring the 
      
      
      
      transition (283
      
      
      109) confirms the halogen presence.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Reference for general tropylium ion stability).

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
Validation

IR spectroscopy interpretation for 3-(3-Fluorobenzyloxy)-bromobenzene functional groups

Executive Summary This technical guide provides a rigorous interpretation of the infrared (IR) spectrum for 3-(3-Fluorobenzyloxy)-bromobenzene . Designed for medicinal chemists and analytical scientists, this document mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous interpretation of the infrared (IR) spectrum for 3-(3-Fluorobenzyloxy)-bromobenzene . Designed for medicinal chemists and analytical scientists, this document moves beyond basic peak listing to perform a differential structural analysis .

We compare the target molecule against structural analogues to isolate the spectral contributions of the meta-fluorine , meta-bromine , and benzylic ether moieties. The guide establishes a self-validating protocol for confirming synthesis success and purity.

Structural Deconvolution & Spectral Expectations

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating subunits.[1] The molecule consists of two distinct aromatic systems linked by a flexible methylene ether bridge.

Functional UnitKey Vibrational ModeExpected Region (cm⁻¹)Diagnostic Value
Ether Linkage (

)
C-O-C Asymmetric Stretch1200–1275High: Confirms linkage formation.[1]
Meta-F-Phenyl C-F Stretch1200–1250Critical: Very strong intensity; often overlaps with ether stretch.
Meta-Br-Phenyl C-Br Stretch500–650Medium: Often requires extended range (KBr/ATR) to observe.
Aromatic Rings C-H Out-of-Plane (OOP)680–800High: Confirms meta-substitution pattern (vs. para or ortho).

Comparative Spectral Analysis

Objective: Isolate functional groups by comparing the target with theoretical analogues.

The following table highlights the spectral shifts a researcher observes when comparing the target to its non-halogenated or isomeric precursors.

Table 1: Differential Spectral Fingerprinting
FeatureTarget Molecule (3-F, 3-Br)Analogue A: Non-Fluorinated (3-Benzyloxy-bromobenzene)Analogue B: Para-Isomer (4-(4-Fluorobenzyloxy)-bromobenzene)
1200–1280 cm⁻¹ Region Broad, Very Intense Multi-plet. (C-F stretch + Ether asym stretch overlap).[1]Sharper, Medium Intensity. Only Ether stretch present.[1] The massive C-F band is absent.Similar Intensity. C-F and Ether bands still present.
Fingerprint (650–900 cm⁻¹) Two distinct bands (~690 & ~780 cm⁻¹). Characteristic of meta-substitution on both rings.[1]Similar Pattern. Meta-substitution remains; slight frequency shifts due to mass of H vs F.Single Strong Band (~800–850 cm⁻¹). Para-substitution typically shows one dominant OOP band.
Far IR (<600 cm⁻¹) Distinct C-Br band visible. Distinct C-Br band visible. Distinct C-Br band visible.

Expert Insight: The most immediate visual confirmation of the fluorine incorporation is the broadening and intensification of the 1200–1250 cm⁻¹ region compared to the non-fluorinated precursor.[1]

Detailed Band Assignment

Protocol: Calibrated for standard FTIR (4000–400 cm⁻¹).

Table 2: Critical Peak Assignments
Frequency (cm⁻¹)IntensityVibrational ModeTechnical Interpretation
3030–3090 WeakAr-H Stretch Diagnostic of aromaticity.[1] Higher frequency than aliphatic C-H.
2850–2950 Weak/MedC-H Stretch (Methylene) The

bridge.[1] Look for two bands (symmetric/asymmetric). Confirms the benzyl linker.
1580–1610 MediumC=C Ring Stretch "Breathing" modes of the benzene rings.[1] Often split due to asymmetry.
1450–1500 MediumC=C Ring Stretch Secondary aromatic ring band.[1]
1220–1270 Very Strong C-F Stretch + C-O-C Asym Primary Diagnostic Region. The C-F stretch is one of the strongest absorptions in organic IR. It likely merges with the aryl-alkyl ether stretch.
1020–1075 StrongC-O-C Symmetric Stretch Confirms the ether linkage.[1] Distinct from the C-F band.
750–790 StrongC-H OOP Bend (Meta) Diagnostic for 1,3-disubstitution.[1] Correlates to "3 adjacent hydrogens" on the ring.
680–700 MediumRing Deformation (Meta) Second diagnostic band for meta-substitution (Ring puckering).[1]
500–600 MediumC-Br Stretch Warning: May be cut off by NaCl/glass optics.[1] Use KBr or Diamond ATR.[1]

Experimental Protocols

A. Sample Preparation

To ensure the integrity of the spectral data, choose the method based on the physical state (likely a low-melting solid or oil).[1]

  • Method A: Diamond ATR (Preferred)

    • Why: Requires no sample dilution; excellent for detecting low-frequency C-Br bands (Diamond transmits down to ~525 cm⁻¹; ZnSe cuts off at ~650 cm⁻¹).[1]

    • Step 1: Clean crystal with isopropanol. Collect background (air).[1]

    • Step 2: Apply neat sample. If solid, apply high pressure clamp to ensure contact.[1]

    • Step 3: Scan (32 scans, 4 cm⁻¹ resolution).[1]

  • Method B: KBr Pellet (Alternative for Solids)

    • Why: Essential if the C-Br stretch is critical and your ATR crystal (e.g., ZnSe) cuts off the signal.[1]

    • Step 1: Grind 1-2 mg of sample with 100 mg dry KBr.

    • Step 2: Press into a transparent disc under vacuum (prevents water bands).[1]

    • Step 3: Analyze transmission.

B. Validation Logic Flow

Use the following logic gate to confirm the identity of 3-(3-Fluorobenzyloxy)-bromobenzene.

ValidationLogic Start Start: Acquire Spectrum CheckEther Check 1000-1300 cm⁻¹ Is there a massive broad band? Start->CheckEther Result_Ether Ether Linkage & Fluorine Confirmed CheckEther->Result_Ether Yes (C-F + C-O) Fail_Ether FAIL: Check for hydrolysis (Alcohol OH ~3400?) CheckEther->Fail_Ether No (Weak/Missing) CheckCH Check 2850-2950 cm⁻¹ Are aliphatic peaks present? Result_Linker Benzyl Linker Confirmed CheckCH->Result_Linker Yes CheckMeta Check 680-800 cm⁻¹ Are there two bands (OOP)? Result_Meta Meta-Substitution Confirmed CheckMeta->Result_Meta Yes (690 & 780) Fail_Meta FAIL: Check Isomer Purity (Para = 1 band @ ~830) CheckMeta->Fail_Meta No (Single band) Result_Ether->CheckCH Result_Linker->CheckMeta

Caption: Logic flow for spectral validation. Note that the "Massive Broad Band" in the ether region is the combined signature of the C-O and C-F bonds.[1]

Experimental Workflow Diagram

This diagram outlines the standard operating procedure (SOP) for data acquisition and processing to ensure E-E-A-T compliance.

ExperimentalWorkflow Sample Sample (Solid/Oil) Prep Prep: Diamond ATR (No dilution) Sample->Prep Clean Crystal Acquisition Acquisition 4000-400 cm⁻¹ 32 Scans, 4cm⁻¹ Res Prep->Acquisition High Pressure Process Processing Baseline Corr. Atmospheric Supp. (CO₂/H₂O) Acquisition->Process Interferogram -> FFT Analysis Peak Picking Focus: 1250 (C-F) Focus: 690/780 (Meta) Process->Analysis Absorbance Mode

Caption: Standardized workflow for IR analysis of halogenated benzyl ethers using ATR technology.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Benzyl Ether Derivatives. National Institute of Standards and Technology.[2] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3] (Authoritative text for C-H OOP bending patterns).

  • Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1] (Reference for C-F and C-Br specific frequency ranges).

Sources

Comparative

Establishing reference standards for 3-(3-Fluorobenzyloxy)-bromobenzene quality control

An In-Depth Technical Guide to Establishing Reference Standards for the Quality Control of 3-(3-Fluorobenzyloxy)-bromobenzene Introduction: The Critical Role of Intermediates in Pharmaceutical Quality In the intricate pa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Establishing Reference Standards for the Quality Control of 3-(3-Fluorobenzyloxy)-bromobenzene

Introduction: The Critical Role of Intermediates in Pharmaceutical Quality

In the intricate pathway of drug development, the quality of a final Active Pharmaceutical Ingredient (API) is not merely determined by the final synthesis step but is a culmination of the quality of all preceding materials. Pharmaceutical intermediates, such as 3-(3-Fluorobenzyloxy)-bromobenzene, are the foundational building blocks upon which the safety, efficacy, and consistency of the final drug product are built.[1][2] A failure to rigorously control the quality of an intermediate can lead to process variability, the formation of unknown impurities, and potential risks to patient safety, making robust quality control (QC) a non-negotiable aspect of pharmaceutical manufacturing.[1][3]

This guide provides a comprehensive framework for establishing a chemical reference standard for 3-(3-Fluorobenzyloxy)-bromobenzene, a crucial component in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, this document moves beyond simple protocols to explain the scientific rationale behind the chosen methodologies. We will explore the establishment of a primary reference standard and compare the essential analytical techniques required for its characterization and for routine quality control, all within the framework of global regulatory expectations such as the International Council for Harmonisation (ICH) guidelines.[4][5]

Part 1: The Foundation - Establishing the Primary Reference Standard

A reference standard is a highly purified and well-characterized material used as a benchmark for confirming the identity, strength, quality, and purity of a substance.[6][7] The establishment of a primary reference standard is the single most critical step in building a reliable quality control system.[8] This standard serves as the ultimate point of comparison for all future batches of the intermediate.

The journey to a certified reference standard is a multi-step process involving synthesis, purification, and exhaustive characterization.

cluster_0 Phase 1: Material Generation cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Certification & Management Synthesis Chemical Synthesis Purification Multi-Step Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structural Structural Elucidation (NMR, MS, FTIR) Purification->Structural Purity Purity & Assay Determination (HPLC, GC, EA, Titration) Purification->Purity Properties Physicochemical Properties (Melting Point, LOD) Purification->Properties Certification Certification & Documentation (Certificate of Analysis) Stability Stability Program Certification->Stability Management Standard Management (Storage & Distribution) Stability->Management

Caption: Workflow for Primary Reference Standard Establishment.

Synthesis and Purification Rationale

3-(3-Fluorobenzyloxy)-bromobenzene is typically synthesized via a Williamson ether synthesis, reacting 3-bromophenol with 3-fluorobenzyl bromide. The choice of this route is logical due to the commercial availability of the starting materials. However, this reaction can generate several process-related impurities that must be eliminated.

Potential Key Impurities:

  • Starting Materials: Unreacted 3-bromophenol and 3-fluorobenzyl bromide.

  • Regioisomers: While less likely with this specific reaction, other synthetic routes could produce isomers (e.g., 2- or 4-substituted analogues) which can be notoriously difficult to separate.[9][10]

  • By-products: Dibrominated or difluorinated species resulting from side reactions.

Purification is therefore a critical step. A combination of column chromatography followed by multiple recrystallizations is often necessary to achieve the >99.9% purity required for a primary reference standard. The solvent system for recrystallization (e.g., ethanol/water or hexane/ethyl acetate) must be carefully chosen to maximize yield while selectively precipitating the desired compound, leaving impurities in the mother liquor.

Part 2: Comparative Analysis of Core QC Analytical Techniques

No single analytical technique is sufficient to fully characterize a reference standard. A multi-faceted approach, or "orthogonal testing," is required, where each method provides a different and complementary piece of information about the molecule. This ensures the identity and purity are unequivocally confirmed. The validation of these analytical procedures should follow ICH Q2(R2) guidelines to ensure they are fit for purpose.[5][11][12]

High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity and Assay

Causality: HPLC is the premier technique for determining the purity of non-volatile organic compounds. Its strength lies in its ability to separate the main compound from structurally similar impurities. For 3-(3-Fluorobenzyloxy)-bromobenzene, a reversed-phase method is ideal, as it separates compounds based on their hydrophobicity. Impurities that are more polar (like residual 3-bromophenol) or less polar than the main compound will have different retention times, allowing for their detection and quantification.

Experimental Protocol: Purity Determination and Assay by HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water (HPLC Grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Elution: A linear gradient is employed to ensure the elution of all potential impurities with varying polarities. For example: 0-20 min (70-90% B), 20-25 min (90% B), 25-26 min (90-70% B), 26-30 min (70% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (A common wavelength for aromatic compounds).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL solution.

  • Analysis: The purity is determined by area percent calculation, assuming all components have a similar response factor at the chosen wavelength. For the official assay value, a quantitative analysis against an independently established primary standard (if available) or by mass balance is performed.

Gas Chromatography-Mass Spectrometry (GC-MS) - Unmasking Volatile Impurities

Causality: While HPLC is excellent for non-volatile compounds, GC-MS is superior for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or low-boiling-point starting materials. The high temperatures used in the GC inlet can, however, cause degradation of thermally labile compounds, a consideration that must be evaluated during method development.[13] The mass spectrometer provides definitive structural information on any separated impurities, aiding in their identification.[14]

Experimental Protocol: Volatile Impurity Screening

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column, such as a DB-1 or DB-5 (e.g., 30 m x 0.25 mm x 0.25 µm), is suitable for separating aromatic compounds.[13]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min. This program ensures separation of early-eluting volatiles from the high-boiling main analyte.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: Scan from 40 to 450 amu.

  • Sample Preparation: Dissolve the sample in a high-purity solvent like dichloromethane or acetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint

Causality: NMR is the most powerful tool for unambiguous structural elucidation.[15] It provides information on the chemical environment of each atom in the molecule.

  • ¹H NMR: Confirms the number and connectivity of hydrogen atoms. The chemical shifts, integration values, and splitting patterns must be consistent with the proposed structure.

  • ¹³C NMR: Provides a count of unique carbon atoms and information about their electronic environment.

  • ¹⁹F NMR: As this is a fluorinated compound, ¹⁹F NMR is essential. It provides a highly sensitive and specific signal for the fluorine atom, confirming its presence and purity from other fluorinated species.[16]

These spectra, combined, serve as a unique fingerprint of the molecule, confirming its identity beyond any doubt.

Complementary Techniques for a Complete Profile

The following table summarizes additional techniques that complete the characterization of the reference standard.

TechniquePrinciple & CausalityApplication in Quality Control
FTIR Spectroscopy Measures the absorption of infrared radiation, which excites molecular vibrations. This provides a "fingerprint" of the functional groups present (e.g., C-O-C ether, aromatic C-H, C-F, C-Br).[15]Identity Confirmation: Rapid and simple verification that the material has the correct functional group profile.
Elemental Analysis (CHN) Combustion of the sample to convert C, H, and N into CO₂, H₂O, and N₂ gas, which are then quantified.Purity Assessment: Confirms the elemental composition matches the theoretical values for the molecular formula (C₁₃H₁₀BrFO). A significant deviation indicates impurities.
Loss on Drying (LOD) Measures the weight loss of a sample when heated under vacuum.Residual Solvent/Water Content: Quantifies volatile content (water and residual solvents), which is critical for calculating an accurate purity value on an anhydrous basis.
Melting Point Determines the temperature range over which the solid material transitions to a liquid.Purity Indication: A sharp, well-defined melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

Part 3: The Integrated Quality Control Workflow

Once the primary reference standard is established, it is used to qualify a "secondary" or "working" reference standard, which is then used for routine QC testing of new batches of 3-(3-Fluorobenzyloxy)-bromobenzene.[7] The workflow ensures that every batch consistently meets the required quality attributes.

Sources

Validation

Comparative Reactivity &amp; SAR Profiling: 3-Fluorobenzyloxy vs. 4-Fluorobenzyloxy Isomers

Executive Summary: The Inductive-Resonance Paradox In medicinal chemistry and synthetic optimization, the choice between 3-fluorobenzyloxy (meta-F) and 4-fluorobenzyloxy (para-F) moieties is rarely arbitrary. While both...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Inductive-Resonance Paradox

In medicinal chemistry and synthetic optimization, the choice between 3-fluorobenzyloxy (meta-F) and 4-fluorobenzyloxy (para-F) moieties is rarely arbitrary. While both isomers introduce the lipophilic and metabolic benefits of fluorine, their reactivity profiles diverge sharply due to the competing nature of fluorine’s electronic effects: Induction (-I) and Resonance (+R) .

  • 3-Fluorobenzyloxy: Dominated by the electron-withdrawing Inductive effect (-I). The meta position prevents resonance overlap with the benzylic center, resulting in a deactivated, electron-deficient ring system.[1]

  • 4-Fluorobenzyloxy: A "chameleon" motif.[1] While the -I effect is present, the +R effect (lone pair donation) significantly stabilizes cationic intermediates at the benzylic position.

This guide dissects these differences to aid in rational protecting group selection and Structure-Activity Relationship (SAR) optimization.

Electronic Profiling: The First Principles

To predict reactivity, we must quantify the electronic influence of the fluorine atom at the benzylic carbon. The Hammett substituent constants (


) provide the mathematical basis for this comparison.[2][3]
Table 1: Hammett Substituent Constants Comparison[2][4]
Parameter3-Fluoro (Meta)4-Fluoro (Para)Chemical Implication

/

+0.34 +0.06 General Reactivity: 3-F is strongly electron-withdrawing. 4-F is nearly neutral/weakly withdrawing in ground state.

(Brown-Okamoto)
+0.35 -0.07 Cationic Stability: Critical for acid cleavage.[1] 3-F destabilizes carbocations. 4-F stabilizes carbocations via resonance.[1]
Field Effect (

)
0.430.45Similar through-space electrostatic withdrawal.[1]
Resonance Effect (

)
-0.09-0.394-F has strong resonance donation; 3-F has negligible resonance interaction.[1]

Data synthesized from Hansch, C., et al. Chem. Rev. 1991.[1]

Visualization: Electronic Vector Analysis

The following diagram illustrates the opposing electronic vectors that dictate the reactivity difference.

ElectronicEffects Sub3F 3-Fluorobenzyloxy (Meta-Substitution) Induction3 Strong Inductive Withdrawal (-I) Electron Density Pulled from Benzyl C Sub3F->Induction3 Resonance3 No Resonance Overlap (Nodes at Benzylic Carbon) Sub3F->Resonance3 Sub4F 4-Fluorobenzyloxy (Para-Substitution) Induction4 Inductive Withdrawal (-I) (Distance Dependent - Weaker) Sub4F->Induction4 Resonance4 Strong Resonance Donation (+R) Lone Pair Stabilizes Cation Sub4F->Resonance4 Outcome3 Result: Destabilized Cation (Resistant to Acid Cleavage) Induction3->Outcome3 Resonance3->Outcome3 Outcome4 Result: Stabilized Cation (Labile to Acid Cleavage) Induction4->Outcome4 Resonance4->Outcome4 Dominant Effect in S_N1

Figure 1: Mechanistic divergence driven by orbital overlap.[1] Note that 4-F resonance dominates only when positive charge develops (S_N1/Acidic conditions).

Chemical Reactivity Profile

A. Nucleophilic Substitution (Ether Formation)

When synthesizing these ethers from benzyl halides (e.g., Benzyl-Cl + Phenol):

  • SN2 Pathway: 3-Fluorobenzyl chloride is often more reactive than the 4-fluoro isomer.[1] The strong electron-withdrawing nature of the meta-fluorine makes the benzylic carbon more electropositive (electrophilic), facilitating nucleophilic attack.

  • SN1 Pathway: 4-Fluorobenzyl halides react faster if conditions favor carbocation formation (polar protic solvents), as the para-fluorine stabilizes the transition state.

B. Stability & Deprotection (Cleavage)

This is the most critical differentiator for process chemists.[1]

  • Acid Lability: 4-Fluorobenzyloxy groups are significantly easier to cleave under acidic conditions (e.g., TFA, HCl) than 3-fluorobenzyloxy groups.[1]

    • Mechanism:[1][4][5][6] Acid cleavage proceeds via an oxocarbenium-like transition state.[1] The 4-F (+R) effect stabilizes this developing positive charge.[1] The 3-F (-I) effect destabilizes it, making the ether bond robust.

  • Oxidative Cleavage (DDQ/CAN): Both are more stable than the standard Para-Methoxybenzyl (PMB) group.[1] However, 4-F is slightly more susceptible to oxidation than 3-F due to the higher electron density in the ring provided by resonance.

Medicinal Chemistry: Metabolic & SAR Implications

In drug design, the position of the fluorine atom dictates the molecule's metabolic fate and binding affinity.

Metabolic Soft Spots (CYP450)

The primary goal of fluorination is often to block metabolism (Hydroxylation).[1]

  • 4-Fluorobenzyloxy: Effectively blocks the para-position, which is the most sterically accessible site for CYP450 oxidation.[1] However, it forces metabolism to the meta positions.[1]

  • 3-Fluorobenzyloxy: Blocks one meta site.[1] Crucially, it leaves the para position open.[1] If the para position is a metabolic "hotspot" in the non-fluorinated scaffold, 3-F substitution will fail to improve metabolic stability.[1]

Table 2: Biological Property Comparison
Feature3-Fluorobenzyloxy4-Fluorobenzyloxy
Metabolic Blockade Protects meta-position.[1] Risk of para-hydroxylation remains high.[1]Protects para-position (High Value). Forces metabolism to sterically hindered ortho/meta sites.[1]
Lipophilicity (

)
+0.13 (Slightly more lipophilic)+0.14 (Comparable)
pKa Influence Increases acidity of phenols/amines significantly (-I effect).[1]Moderate effect on pKa (opposing -I/+R).[1]
Conformation May induce "fluorine-dipole" conformational locking.[1]Generally retains free rotation similar to unsubstituted benzyl.[1]
Visualization: Metabolic Fate Pathways

Metabolism Drug3F Drug-O-Bn(3-F) CYP CYP450 (Oxidation) Drug3F->CYP Drug4F Drug-O-Bn(4-F) Drug4F->CYP ProdParaOH Para-Hydroxylated (Major Metabolite) RAPID CLEARANCE CYP->ProdParaOH Para-position Exposed ProdMetaOH Meta-Hydroxylated (Minor Metabolite) CYP->ProdMetaOH Shunt to Meta Blocked Metabolism Blocked (Stable) CYP->Blocked Para-position Fluorinated

Figure 2: 4-F substitution effectively blocks the high-clearance para-hydroxylation pathway, whereas 3-F leaves it vulnerable.

Experimental Protocols

Protocol A: Comparative Solvolysis Kinetics (Reactivity Assay)

Objective: To empirically determine the rate of carbocation formation (SN1 potential) for 3-F vs 4-F benzyl derivatives.

Reagents:

  • Substrates: 3-fluorobenzyl chloride and 4-fluorobenzyl chloride.[1]

  • Solvent: 80% Aqueous Acetone (v/v).[1][5]

  • Indicator: Bromothymol Blue.[1]

  • Base: Standardized NaOH (0.01 M).[1]

Workflow:

  • Preparation: Dissolve 0.01 mol of substrate in 50 mL of 80% aqueous acetone equilibrated at 25°C.

  • Initiation: The reaction generates HCl as the chloride solvolyzes.[1]

  • Titration: Aliquot 5 mL samples at

    
     minutes. Quench immediately into cold acetone.
    
  • Analysis: Titrate generated HCl with 0.01 M NaOH to a bromothymol blue endpoint.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    represents the rate constant.[1]
    • Expected Result:

      
       (approx 5-10x faster) due to resonance stabilization of the cation.
      
Protocol B: Microsomal Stability Assay (Metabolic Stability)

Objective: To assess the intrinsic clearance (


) difference between isomers.[1]

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL).[1]

  • NADPH Regenerating System.[1][7]

  • Test Compounds (1 µM final conc).

  • Internal Standard (e.g., Warfarin).[1]

Workflow:

  • Pre-Incubation: Mix 490 µL of microsome solution (0.5 mg/mL in PBS) with 5 µL of test compound. Incubate at 37°C for 5 min.

  • Start: Add 50 µL NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quench: Add to 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 4000g for 10 min.

  • LC-MS/MS Analysis: Monitor parent ion depletion.

  • Data Processing: Calculate

    
     from the slope of 
    
    
    
    vs time.
    • Validation: If the non-fluorinated parent is cleared rapidly via para-hydroxylation, the 4-F isomer should show a significantly extended

      
      .
      

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[1] Chemical Reviews, 91(2), 165-195.[1] Link[1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1] Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals.[1] Journal of Fluorine Chemistry, 167, 16-29.[1] Link[1]

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity).[1] Journal of Fluorine Chemistry, 109(1), 3-11.[1] Link

  • Manoharan, T. S., & Madyastha, K. M. (2000). Metabolism of fluorinated benzyl derivatives.[1] Xenobiotica, 30(9), 871-884.[1] (Demonstrates para-blocking efficiency).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(3-Fluorobenzyloxy)-bromobenzene

As drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper handling and disposal of reagents like 3-(3-Fluorobenzyloxy)-brom...

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper handling and disposal of reagents like 3-(3-Fluorobenzyloxy)-bromobenzene, a halogenated aromatic ether, is not merely a regulatory compliance task; it is a fundamental component of responsible research. This guide provides a comprehensive, technically grounded framework for the safe disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Part 1: Foundational Principles: Hazard Profile and Disposal Rationale

Understanding the chemical nature of 3-(3-Fluorobenzyloxy)-bromobenzene is paramount to appreciating the necessity of specific disposal protocols. As a molecule containing both bromine and fluorine on an aromatic framework, it falls into the category of mixed halogenated organic compounds.

Inferred Hazard Profile: While a specific Safety Data Sheet (SDS) for this exact molecule is not readily available, a reliable hazard profile can be inferred from its structural components—bromobenzene and a fluorinated benzyl group—and related compounds.

  • Flammability: The presence of the benzene rings and ether linkage suggests the compound is likely a combustible or flammable liquid, similar to bromobenzene and other aromatic ethers.[1][2][3] Vapors may form explosive mixtures with air, necessitating strict control of ignition sources.[4]

  • Toxicity and Irritancy: Halogenated hydrocarbons can act as skin and eye irritants.[3] Analogs like 3-Fluorobenzyl bromide are noted as corrosive and capable of causing severe skin burns and eye damage.[5] Therefore, direct contact must be rigorously avoided.

  • Environmental Persistence: The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the environmental persistence of many fluorinated compounds.[6] Both fluorinated and brominated aromatic compounds can be persistent organic pollutants (POPs) that risk bioaccumulation and pose long-term ecological hazards if released into the environment.[7][8][9][10]

The Core Rationale for Segregation: The primary principle governing the disposal of 3-(3-Fluorobenzyloxy)-bromobenzene is its classification as a halogenated organic waste . This is for two critical reasons:

  • Specialized Treatment: Halogenated wastes cannot be disposed of via standard methods like fuel blending. They require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (Hydrobromic Acid, HBr, and Hydrofluoric Acid, HF) produced during combustion.[11]

  • Prevention of Contamination: Mixing halogenated solvents with non-halogenated solvent waste contaminates the entire batch.[12] This dramatically increases disposal costs and complexity, as the entire volume must then be treated as the more hazardous halogenated waste.[13]

Part 2: Operational Protocol: From Bench to Final Disposition

This section provides a step-by-step methodology for the safe collection and storage of 3-(3-Fluorobenzyloxy)-bromobenzene waste. This protocol is designed as a self-validating system to ensure safety and compliance at every stage.

Personal Protective Equipment (PPE) and Engineering Controls

The causality behind PPE selection is the mitigation of the inferred flammability, irritant, and potential toxic properties.

  • Engineering Controls: All handling and waste collection must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.

  • Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.

Waste Segregation and Containerization

Proper containerization is the first and most critical step in the disposal workflow.

  • Designated Container: Use only a clearly labeled, dedicated waste container for "Halogenated Organic Liquid Waste."[12][14]

  • Container Material: The container should be made of high-density polyethylene (HDPE) or other compatible material. Ensure it has a screw-top cap to prevent leaks and evaporation.

  • Labeling: The waste label must be filled out completely before any waste is added, including the full chemical name: "3-(3-Fluorobenzyloxy)-bromobenzene" and any other halogenated solvents in the mixture. Do not use abbreviations or chemical formulas.[15]

Step-by-Step Waste Collection Procedure
  • Verify Setup: Confirm you are working within a fume hood and are wearing the correct PPE.

  • Prepare Container: Place the open, labeled "Halogenated Organic Liquid Waste" container in a secondary containment bin within the fume hood to contain any potential spills.

  • Transfer Waste: Using a funnel, carefully pour the waste 3-(3-Fluorobenzyloxy)-bromobenzene into the container. Avoid splashing.

  • Seal Container: Securely fasten the cap on the waste container immediately after the transfer is complete. Hazardous waste containers must remain closed at all times except when adding or removing waste.[13]

  • Clean Up: Decontaminate the funnel and any affected labware. The first rinse from a container that held a hazardous chemical must be collected as hazardous waste.[15]

  • Store Safely: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from heat, sparks, or open flames.[4][16]

Part 3: Emergency Response: Spill Management

Immediate and correct response to a spill is essential for laboratory safety.

For a Small Spill (<100 mL) inside a Fume Hood:

  • Alert Personnel: Notify others in the immediate area.

  • Contain: Use a spill kit absorbent (e.g., vermiculite or commercial sorbent pads) to dike and cover the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material using non-sparking tools (e.g., plastic scoop).[3][4]

  • Dispose: Place the contaminated absorbent material in a sealed, labeled bag or container for solid hazardous waste.

  • Decontaminate: Wipe the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

For a Large Spill (>100 mL) or any spill outside a Fume Hood:

  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Provide them with the chemical name and approximate quantity spilled.

Part 4: Data Summary and Workflow Visualization

To facilitate quick reference, the key data and procedural flow are summarized below.

Table 1: Inferred Physicochemical and Hazard Profile
PropertyInferred Value / DescriptionRationale / Source Analog
Chemical Name 3-(3-Fluorobenzyloxy)-bromobenzene-
Formula C₁₃H₁₀BrFO-
Classification Halogenated Aromatic EtherChemical Structure
Physical State Likely LiquidAnalogs are liquids at room temp.[17][18]
Primary Hazards Flammable/Combustible, Skin/Eye Irritant, Environmental HazardBased on bromobenzene, fluorobenzyl halides, and general data on halogenated organics.[3][5][9]
Incompatibilities Strong oxidizing agents, Strong acids, Strong basesGeneral for ethers and halogenated compounds.[3][4]
Disposal Stream Halogenated Organic Liquid WasteRegulatory requirement for halogenated compounds.[12][13][14]
Figure 1: Disposal Decision Workflow

This diagram outlines the logical steps for proper disposal, ensuring safety and compliance from the point of generation to final handoff.

G A Start: Waste Generated B Assess Hazards: - Halogenated - Flammable - Irritant A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work Inside Fume Hood C->D E Select 'Halogenated Organic Liquid Waste' Container D->E F Ensure Container is Properly Labeled E->F G Transfer Waste & Securely Close Container F->G H Store in Designated Satellite Accumulation Area G->H I Request Pickup by EHS H->I J End: Waste Disposed I->J

Caption: Disposal Workflow for 3-(3-Fluorobenzyloxy)-bromobenzene.

References

  • Occupational Safety and Health Administration. (2012, March 26). 29 CFR Part 1910 Subpart H -- Hazardous Materials. eCFR. [Link]

  • North Carolina Department of Labor. Halogenated Hydrocarbons. [Link]

  • U.S. Environmental Protection Agency. (2024, August 28). Other Disposal Guidance. I-WASTE DST. [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]

  • Occupational Safety and Health Administration. 1910.106 - Flammable liquids. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • PubMed. (2025, January 6). Occurrence and distribution of brominated and fluorinated persistent organic pollutants in surface sediments focusing on industrially affected rivers. [Link]

  • NOP. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • Thermo Fisher Scientific. (2013, October 17). SAFETY DATA SHEET: 1-Bromo-4-fluorobenzene. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68007, 3-Fluorobenzyl bromide. [Link]

  • European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants. [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • ACS Publications. (2025, January 13). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry. [Link]

  • MDPI. (2025, June 25). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. [Link]

  • ResearchGate. Fluorinated Chemicals and the Impacts of Anthropogenic Use. [Link]

  • Occupational Safety and Health Administration. Guidance For Hazard Determination. [Link]

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]

  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

Sources

Handling

Personal protective equipment for handling 3-(3-Fluorobenzyloxy)-bromobenzene

Topic: Content Type: Operational Safety & Logistics Guide Audience: Research Scientists & Drug Development Professionals[1] Executive Safety Assessment Compound Identity: 3-(3-Fluorobenzyloxy)-bromobenzene Chemical Class...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Research Scientists & Drug Development Professionals[1]

Executive Safety Assessment

Compound Identity: 3-(3-Fluorobenzyloxy)-bromobenzene Chemical Class: Halogenated Diaryl Ether Physical State (Typical): Solid or viscous oil (dependent on purity/polymorph); often handled in organic solution.[1]

The "Silent Penetrator" Risk: As a Senior Application Scientist, I must highlight a specific risk often overlooked with halogenated aromatic ethers. While they may not exhibit the immediate, screaming warning signs of their precursors (like the lachrymatory effect of benzyl halides), they possess high lipophilicity. This allows them to penetrate the stratum corneum effectively, potentially carrying the halogenated motif into the systemic circulation.

Core Hazard Profile (SAR-Derived):

  • Skin/Eye Irritation: High probability (Category 2).[2][3]

  • Sensitization: Potential skin sensitizer due to the benzylic ether moiety.

  • Systemic Toxicity: Halogenated aromatics are hepatotoxic risks if absorbed.

Hierarchy of Controls & Engineering

Before PPE is donned, the environment must be secured.[2][3][4][5]

Control LevelRequirementScientific Rationale
Primary Fume Hood (Face Velocity: 0.5 m/s) Prevents inhalation of aerosols (if solid) or solvent vapors (if in solution).[1]
Secondary Static Dissipative Mat Halogenated ethers can be shock-sensitive or generate static during weighing.[1]
Tertiary Dedicated Waste Stream DO NOT mix with non-halogenated solvents. Flashpoint suppression is critical.

PPE Selection Matrix: The "Barrier Analysis"

Standard laboratory nitrile gloves often provide a false sense of security against halogenated aromatics, especially when dissolved in carrier solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

A. Hand Protection (Glove Logic)
Task ScenarioRecommended BarrierBreakthrough Time (Est.)Protocol
Handling Neat Solid Double Nitrile (min 0.11mm) >480 min (Solid state)Outer glove is sacrificial; change immediately if touched.[1]
Solution (in MeOH/EtOH) High-Grade Nitrile (0.2mm) ~30-60 minSplash protection only.[1] Change every 30 mins.
Solution (in DCM/THF) Laminate (Silver Shield/4H) >240 minMANDATORY. Nitrile fails in <2 mins against DCM.
B. Respiratory & Eye Protection
  • Eyes: Chemical Splash Goggles (Indirect Venting) are required. Safety glasses are insufficient due to the risk of solution splashing, which can cause severe ocular irritation and potential corneal uptake.

  • Respiratory:

    • Solid Handling: N95/P100 disposable respirator if weighing outside a hood (discouraged).

    • Solution Handling: Half-mask with OV/AG (Organic Vapor/Acid Gas) cartridges if handling >500mL outside a hood.[1]

Operational Workflows (Visualization)

Workflow A: PPE Decision Logic

Use this logic gate to determine the required protection level before starting work.

PPE_Decision_Tree Start Start: Assess Physical State State_Check Is the compound Solid or in Solution? Start->State_Check Solid Solid State State_Check->Solid Solution In Solution State_Check->Solution PPE_Solid PPE LEVEL 1: Double Nitrile Gloves Safety Glasses Fume Hood Solid->PPE_Solid Solvent_Check Identify Solvent Type Solution->Solvent_Check Polar Polar Protic (MeOH, EtOH, Water) Solvent_Check->Polar Aggressive Aggressive Organic (DCM, THF, DMF) Solvent_Check->Aggressive PPE_Polar PPE LEVEL 2: Thick Nitrile (0.2mm) Splash Goggles Change gloves 30min Polar->PPE_Polar PPE_Aggressive PPE LEVEL 3 (CRITICAL): Laminate (Silver Shield) Liners Outer Nitrile (Grip) Splash Goggles Aggressive->PPE_Aggressive

Caption: Figure 1. PPE Selection Logic based on physical state and carrier solvent aggressiveness.

Workflow B: Spill Response Protocol

Immediate actions for containment of halogenated aromatic spills.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Close Hood Sash) Spill->Evacuate Assess 2. Assess Volume & Solvent Evacuate->Assess Small < 100 mL Assess->Small Large > 100 mL Assess->Large Absorb 3. Apply Inert Absorbent (Vermiculite/Sand) Small->Absorb Call_EHS 3. Call EHS/HazMat Do Not Attempt Cleanup Large->Call_EHS Collect 4. Collect into Sealable Bag Absorb->Collect Label 5. Label: 'Halogenated Debris' Collect->Label

Caption: Figure 2. Step-by-step spill response for halogenated aromatic ethers.

Operational Protocols

Protocol A: Weighing & Transfer (Solid)
  • Preparation: Place a disposable balance draft shield or static mat inside the fume hood.

  • Donning: Put on inner nitrile gloves (inspection required) and outer nitrile gloves.

  • Transfer: Use a disposable anti-static spatula. Avoid metal spatulas if the compound is suspected to contain residual benzyl bromide precursors (corrosion risk).

  • Doffing: Remove outer gloves inside the hood immediately after weighing is complete to prevent contaminating door handles or notebooks.

Protocol B: Waste Disposal

Strict adherence to waste segregation is required to prevent downstream incineration hazards (dioxin formation).[1]

Waste StreamLabeling RequirementContainer Type
Liquid Waste "Halogenated Organic Waste" (List: 3-(3-Fluorobenzyloxy)-bromobenzene + Solvent)HDPE or Glass Carboy (Amber)
Solid Waste "Solid Hazardous Waste" (Contaminated weighing boats, gloves)Clear Poly Bag (Double Bagged)
Sharps "Chemically Contaminated Sharps"Rigid Red Bin

Critical Disposal Note: Never mix this compound with strong oxidizers (e.g., Nitric Acid waste) or strong bases, as the ether linkage can be cleaved or the aromatic ring nitrated exothermically.

Emergency Response Data

  • In Case of Skin Contact:

    • Drench: Immediately wash with soap and water for 15 minutes.[3][6] Do not use alcohol (this increases skin permeability).

    • Alert: Notify the safety officer.

  • In Case of Eye Contact:

    • Flush: Use eyewash station for 15 minutes, holding eyelids open.

    • Medical: Seek ophthalmological evaluation immediately (risk of corneal clouding).

References

  • PubChem Compound Summary. 3-Fluorobenzyl bromide (Precursor Hazard Data). [Link][1]

  • University of California, Santa Barbara. Standard Operating Procedure: Chlorinated/Halogenated Compounds. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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